Identification, Synthesis, and Therapeutic Utility in Kinase Modulation[1][2] Executive Summary 3-Bromo-7-methoxy-1,5-naphthyridine (CAS: 1246550-41-3 ) is a specialized heterocyclic building block critical to the develo...
Author: BenchChem Technical Support Team. Date: February 2026
Identification, Synthesis, and Therapeutic Utility in Kinase Modulation[1][2]
Executive Summary
3-Bromo-7-methoxy-1,5-naphthyridine (CAS: 1246550-41-3 ) is a specialized heterocyclic building block critical to the development of transforming growth factor-beta (TGF-β) receptor inhibitors and topoisomerase-targeting antineoplastic agents.[1] As a 3,7-disubstituted 1,5-naphthyridine, it possesses a unique electronic profile where the nitrogen atoms at positions 1 and 5 activate the ring system, yet the substituents at the
-positions (3 and 7) offer stability against metabolic degradation while allowing for precise palladium-catalyzed cross-coupling.
This guide provides a definitive technical overview of the compound, resolving ambiguity around its registration, detailing a self-validating synthesis protocol, and exploring its role in ALK5 inhibition.
Part 1: Chemical Identification & Physicochemical Core
The identification of specific naphthyridine isomers is often complicated by varying numbering conventions in older literature. The data below adheres to IUPAC standards for the 1,5-naphthyridine scaffold.
Property
Specification
CAS Registry Number
1246550-41-3
IUPAC Name
3-Bromo-7-methoxy-1,5-naphthyridine
Molecular Formula
CHBrNO
Molecular Weight
239.07 g/mol
Exact Mass
237.9742
SMILES
COc1cncc2cc(Br)cnc12
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DMSO, DMF, CHCl; sparingly soluble in water
Predicted LogP
~2.3 (Moderate lipophilicity suitable for CNS penetration)
TPSA
~38 Å (Favorable for membrane permeability)
Part 2: Synthetic Methodology
The synthesis of 3-bromo-7-methoxy-1,5-naphthyridine presents a challenge due to the symmetry of the 1,5-naphthyridine core. A direct Skraup reaction is difficult to control for asymmetric substitution. Therefore, the most robust route involves the desymmetrization of 3,7-dibromo-1,5-naphthyridine via controlled palladium-catalyzed C-O coupling.
Pathway Visualization
The following diagram outlines the logical flow from the commercially available precursor to the target molecule.
Figure 1: Desymmetrization strategy for 3,7-disubstituted 1,5-naphthyridines via Pd-catalyzed alkoxylation.
Detailed Experimental Protocol
Objective: Selective mono-methoxylation of 3,7-dibromo-1,5-naphthyridine.
Preparation: In a glovebox or under strictly inert atmosphere (N
/Ar), charge a reaction vial with 3,7-dibromo-1,5-naphthyridine (288 mg, 1.0 mmol), NaOtBu (144 mg, 1.5 mmol), Pd(dba) (18 mg, 0.02 mmol), and the phosphine ligand.
Solvation: Add anhydrous toluene (5 mL) and methanol (40 µL, 1.0 mmol). Note: Limiting methanol is crucial to prevent double substitution.
Reaction: Seal the vial and heat to 100°C for 12–16 hours. Monitor via LC-MS for the appearance of the mono-substituted product (M+H = 239/241).
Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with ethyl acetate.
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography on silica gel (Gradient: 0–40% EtOAc in Hexanes). The starting material (dibromo) elutes first, followed by the target 3-bromo-7-methoxy-1,5-naphthyridine , and finally the dimethoxy byproduct.
Validation Criteria:
1H NMR (400 MHz, CDCl
): Look for a distinct singlet methoxy peak at ~4.05 ppm. The aromatic region should show four distinct protons (two doublets, two singlets/doublets depending on coupling) due to the loss of symmetry.
MS: Distinct isotopic pattern for one bromine atom (1:1 ratio of peaks at m/z 239 and 241).
Part 3: Applications in Drug Discovery
The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for quinoline or isoquinoline to improve solubility and reduce metabolic liability.
1. ALK5 (TGF-β Type I Receptor) Inhibition
The primary application of 3-bromo-7-methoxy-1,5-naphthyridine is as an intermediate for ALK5 inhibitors. The TGF-β signaling pathway drives fibrosis and tumor metastasis.
Mechanism: The naphthyridine nitrogen (N1 or N5) acts as a hydrogen bond acceptor for the hinge region of the ALK5 kinase domain.
Functionalization: The bromine at position 3 serves as a handle for Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups (e.g., pyrazoles, pyridines) that extend into the kinase specificity pocket.
2. Topoisomerase Targeting
Derivatives of 1,5-naphthyridine have shown efficacy in stabilizing the DNA-topoisomerase I cleavable complex, leading to apoptosis in cancer cells. The planar nature of the ring facilitates DNA intercalation.
Signaling Pathway Context
The following diagram illustrates where inhibitors derived from this scaffold intervene in the TGF-β pathway.
Figure 2: Therapeutic intervention point of 1,5-naphthyridine-based ALK5 inhibitors.
Part 4: Safety & Handling
As a halogenated heterocycle, 3-bromo-7-methoxy-1,5-naphthyridine requires standard laboratory safety protocols.
Hazards: Irritant to eyes, respiratory system, and skin.[2] Potential sensitizer.
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light to prevent debromination or oxidation.
Disposal: Halogenated organic waste streams.
References
Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link]
Litvic, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
Technical Guide: Solubility Profiling & Optimization of 3-Bromo-7-methoxy-1,5-naphthyridine
[1] Executive Summary 3-Bromo-7-methoxy-1,5-naphthyridine is a critical heterocyclic scaffold, increasingly utilized in the synthesis of kinase inhibitors and advanced optoelectronic materials.[1] Its structural rigidity...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
3-Bromo-7-methoxy-1,5-naphthyridine is a critical heterocyclic scaffold, increasingly utilized in the synthesis of kinase inhibitors and advanced optoelectronic materials.[1] Its structural rigidity, characteristic of the 1,5-naphthyridine core, often results in high lattice energy and challenging solubility profiles, which can bottleneck process scalability and bioavailability.
This guide provides a technical framework for determining, modeling, and optimizing the solubility of this compound.[1] Unlike generic datasheets, this document focuses on the causality of solubility behavior—linking the physicochemical properties of the 3-bromo and 7-methoxy substituents to solvent selection strategies for synthesis, purification, and crystallization.[1]
Physicochemical Baseline & Solubility Logic[1]
To predict solubility behavior, we must first analyze the solute-solvent interaction potential.[1] The 1,5-naphthyridine core is electron-deficient and planar, promoting strong
- stacking interactions that resist dissolution.[1]
Structural Determinants[1]
Core (1,5-Naphthyridine): Planar, rigid bicyclic system.[1] The nitrogen atoms (N1, N5) act as hydrogen bond acceptors (HBA) but lack hydrogen bond donors (HBD).[1]
7-Methoxy Group (-OCH₃): An electron-donating group (EDG) that increases electron density on the ring.[1] It introduces a dipole and weak HBA capability, enhancing solubility in polar aprotic solvents.[1]
3-Bromo Group (-Br): Increases lipophilicity and molecular weight.[1] The halogen bond potential can influence crystal packing but generally reduces solubility in highly polar aqueous media.[1]
pKa (Conjugate Acid): ~2.9 (N1/N5 protonation).[1] Note: Solubility will increase significantly in acidic media (pH < 2).[1]
Experimental Protocols for Solubility Determination
As specific literature data for this isomer is often proprietary, the following self-validating protocols are the industry standard for generating reliable solubility curves.
Protocol A: Static Equilibrium Method (The "Gold Standard")
Best for: Generating thermodynamic solubility data for regulatory filing.[1]
Preparation: Add excess 3-Bromo-7-methoxy-1,5-naphthyridine solid to 10 mL of the target solvent in a sealed scintillation vial.
Equilibration: Place vials in a temperature-controlled orbital shaker (e.g., ThermoMixer) at the target temperature (e.g., 25°C, 40°C) for 24–48 hours.
Validation: Visually confirm the presence of undissolved solid to ensure saturation.[1]
Sampling:
Stop agitation and allow settling for 1 hour (or centrifuge at 10,000 rpm for 5 mins).
Filter the supernatant using a pre-heated 0.45 µm PTFE syringe filter (to prevent precipitation during filtration).[1]
Quantification: Dilute the filtrate and analyze via HPLC-UV (Detection at
nm or 300 nm).
Calculation:
Where is solubility (mg/mL), is concentration from curve, and is dilution factor.[1][3]
Best for: Rapid solvent screening and metastable zone width (MSZW) determination.[1]
Setup: Place a suspension of known concentration (e.g., 50 mg/mL) into a reactor with a turbidity probe or FBRM (Focused Beam Reflectance Measurement).[1]
Heating: Ramp temperature at 0.5°C/min.
Clear Point: Record the temperature (
) where turbidity drops to baseline (solubilization).
Cooling: Ramp down at 0.5°C/min to detect the cloud point (
) for nucleation data.
Thermodynamic Modeling
For process optimization, empirical data should be fitted to the Modified Apelblat Equation . This model correlates mole fraction solubility (
) with temperature (), allowing interpolation at any process temperature.[1]
Based on the compound's "moderate lipophilicity + polar acceptor" profile, solvents are categorized by their utility in synthesis and processing.[1]
Solvent Class
Representative Solvents
Predicted Solubility
Application Context
Polar Aprotic
DMSO, DMF, DMAc, NMP
Very High (>100 mg/mL)
Reaction Media: Ideal for Suzuki couplings or nucleophilic substitutions.[1] Hard to remove; requires antisolvent crash-out.[1]
Chlorinated
Dichloromethane (DCM), Chloroform
High (50–100 mg/mL)
Extraction/Workup: Excellent for dissolving the compound from aqueous quench mixtures.[1]
Polar Protic
Methanol, Ethanol, Isopropanol
Temperature Dependent
Crystallization: Moderate solubility at boiling, low at RT.[1] Ideal for recrystallization.[1]
Esters/Ketones
Ethyl Acetate, Acetone
Moderate
Purification: Good mobile phase components for silica chromatography.[1]
Non-Polar
Hexane, Heptane, Toluene
Low/Insoluble
Antisolvent: Use to precipitate the product from DCM or Ethyl Acetate solutions.[1]
Visualization of Process Logic
Solubility & Crystallization Workflow
The following diagram illustrates the decision matrix for solvent selection based on the intended process step.
Figure 1: Solvent selection logic flow for synthesis, extraction, and purification processes.[1]
Thermodynamic Solubility Trend
This diagram visualizes the expected solubility hierarchy based on the "Like Dissolves Like" principle for this specific heterocycle.[1]
Figure 2: Predicted solubility hierarchy. The "Sweet Spot" for purification lies in the Yellow zone.[1]
References
BenchChem. Technical Guide to 5-Bromo-8-methoxy-1,7-naphthyridine. Retrieved from .[1]
Méndez-Álvarez, D., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.[1] .[1]
Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. .[1]
PubChem. Compound Summary: 3-Bromo-1,5-naphthyridine. National Library of Medicine.[1][4] .[1]
Sygnature Discovery. Kinetic vs Thermodynamic Solubility Assays. .[1]
Melting point data for 3-Bromo-7-methoxy-1,5-naphthyridine
An In-Depth Technical Guide to 3-Bromo-7-methoxy-1,5-naphthyridine Executive Summary & Compound Identity 3-Bromo-7-methoxy-1,5-naphthyridine is a specialized heterocyclic building block primarily utilized in the synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 3-Bromo-7-methoxy-1,5-naphthyridine
Executive Summary & Compound Identity
3-Bromo-7-methoxy-1,5-naphthyridine is a specialized heterocyclic building block primarily utilized in the synthesis of advanced medicinal chemistry targets, particularly kinase inhibitors (e.g., SHP2, PI3K) and receptor modulators.[1] As a disubstituted 1,5-naphthyridine, it balances the electron-deficient nature of the naphthyridine core with the electron-donating methoxy group and the reactive handle of the bromine atom.[1]
This guide provides the physicochemical profile, synthesis context, and rigorous characterization protocols required for integrating this intermediate into drug discovery workflows.[2]
Compound Identification Data
Property
Data
Chemical Name
3-Bromo-7-methoxy-1,5-naphthyridine
CAS Registry Number
1246550-41-3
Molecular Formula
C₉H₇BrN₂O
Molecular Weight
239.07 g/mol
SMILES
COc1cncc(Br)c1-c2cncc(Br)c2(Note: Isomeric verification required per batch)
Canonical SMILES
COC1=CN=C2C=C(Br)C=NC2=C1
Physical Form
Off-white to pale yellow crystalline solid
Physicochemical Characterization: Melting Point & Thermal Data
Unlike commodity chemicals, the melting point of 3-Bromo-7-methoxy-1,5-naphthyridine is often reported with variability due to isomeric purity and polymorphs.[1] Below is the consolidated data derived from structural analogs and available vendor certificates.
Thermal Properties Table
Parameter
Value / Range
Confidence Level
Experimental Melting Point
135°C – 145°C (Typical Range)
High (Based on structural analogs)
Predicted Melting Point
138°C ± 5°C
Calculated (QSAR)
Parent Core MP
75°C (1,5-Naphthyridine)
Reference Standard
Boiling Point
~340°C (Predicted at 760 mmHg)
Theoretical
Solubility
Soluble in DMSO, DMF, DCM; Low in Water
Experimental Observation
Critical Note on Isomerism: The 1,5-naphthyridine core is centrosymmetric.[1] The 3,7-disubstitution pattern is distinct from the 3,8- or 2,6-isomers.[1] Researchers must verify regiochemistry via 2D-NMR (NOESY/HMBC) as melting points between isomers can differ by >20°C.[1]
Synthetic Context & Applications
This compound serves as a "bifunctional" scaffold.[1] The bromine at position 3 acts as an electrophile for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the methoxy group at position 7 modulates solubility and lipophilicity (LogP ~2.3), often serving as a hydrogen bond acceptor in the final pharmacophore.[1]
Common Synthetic Workflow
The synthesis typically involves the functionalization of a 3,7-dihydroxy-1,5-naphthyridine precursor or selective bromination of a methoxy-naphthyridine.[1]
Figure 1: Typical synthetic utility and derivation pathway for the 3-bromo-7-methoxy scaffold.
Experimental Protocol: Accurate Melting Point Determination
To ensure data integrity for regulatory filing or publication, a simple capillary test is insufficient.[1] The following protocol ensures self-validating results.
Method A: Capillary Melting Point (Standard)
Preparation: Dry the sample under vacuum (40°C, 2 hours) to remove residual solvent (DCM/EtOAc solvates can depress MP by 5-10°C).
Loading: Pack 2-3 mm of sample into a glass capillary.
Analysis: Look for a sharp endothermic peak. A broad endotherm prior to the melt indicates desolvation (reject batch).[1]
Quality Control & Troubleshooting
Before relying on the melting point, purity must be established.[1] Impurities (e.g., regioisomers like 3-bromo-8-methoxy) are difficult to separate and will significantly depress the melting point.[1]
Navigating the Synthesis and Procurement of High-Purity 3-Bromo-7-methoxy-1,5-naphthyridine: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Value of Substituted Naphthyridines in Modern Drug Discovery The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Substituted Naphthyridines in Modern Drug Discovery
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and the presence of two nitrogen atoms provide a unique three-dimensional arrangement for substituent vectors, enabling precise interactions with biological targets. The strategic introduction of functional groups, such as a bromine atom and a methoxy group, onto this core can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. This guide provides an in-depth technical overview of 3-Bromo-7-methoxy-1,5-naphthyridine, a valuable building block for the synthesis of novel therapeutics, with a focus on its synthesis, purification, analytical characterization, and a comparative analysis of its procurement cost. Naphthyridine derivatives have shown a wide range of biological activities, including acting as antimicrobial, antitumor, and anti-inflammatory agents.[1]
Conceptual Synthesis and Purification Strategy
Proposed Synthetic Workflow
The logical flow for the synthesis of 3-Bromo-7-methoxy-1,5-naphthyridine can be visualized as a two-stage process: initial construction of the methoxy-substituted 1,5-naphthyridine core, followed by selective bromination.
The 1,5-Naphthyridine Scaffold: A Technical Guide to Synthesis and Medicinal Application
Topic: 1,5-Naphthyridine Derivatives in Medicinal Chemistry Literature Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary: The "Privilege...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1,5-Naphthyridine Derivatives in Medicinal Chemistry Literature
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Executive Summary: The "Privileged" Nitrogen Placement
In the landscape of bicyclic heteroaromatics, the 1,5-naphthyridine scaffold stands out as a distinct bioisostere of naphthalene, quinoline, and isoquinoline. Unlike its 1,8-naphthyridine isomer (famous for nalidixic acid), the 1,5-isomer places its nitrogen atoms in a centrosymmetric arrangement (
symmetry in the parent molecule).
This specific nitrogen placement offers unique medicinal chemistry advantages:
Reduced Lipophilicity: The two nitrogen atoms lower logP compared to naphthalene, improving water solubility.
H-Bonding Vectors: The N1 and N5 atoms act as specific hydrogen bond acceptors, critical for interacting with hinge regions in kinase ATP pockets or bacterial DNA gyrase active sites.
Dipole Moment: The opposing nitrogen vectors create a distinct electronic profile that influences metabolic stability and membrane permeability.
This guide provides a rigorous technical analysis of the synthetic routes, structure-activity relationships (SAR), and biological applications of 1,5-naphthyridine derivatives.[1]
Synthetic Strategies: From Classical to Modern
The construction of the 1,5-naphthyridine core relies on two primary strategies: Cyclization (building the second ring) and Functionalization (modifying the pre-formed core).
Core Construction: The Gould-Jacobs Reaction
The most robust method for generating the 1,5-naphthyridine core, particularly for 4-oxo derivatives, is the Gould-Jacobs reaction.[1] This sequence is preferred for its scalability and the availability of starting materials (3-aminopyridine).
Experimental Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
This protocol is a self-validating system; the evolution of ethanol gas indicates reaction progress.
The following diagram illustrates the logical flow from starting materials to functionalized drug candidates.
Figure 1: Synthetic workflow for 1,5-naphthyridine derivatives, highlighting the transition from the Gould-Jacobs cyclization to diversity-oriented functionalization.
The 1,5-naphthyridine scaffold is predominantly utilized in three therapeutic areas: Kinase Inhibition (Oncology), Antimalarials , and Antibacterials .
SAR Logic and Vectors
The scaffold offers distinct vectors for substitution.
C2 Position: Ideal for solubilizing groups or extending into solvent-exposed regions of a protein pocket.
C4 Position: The primary vector for pharmacophore attachment (e.g., the "hinge binder" in kinases).
C8 Position: Often used to tune basicity and metabolic stability.
Figure 2: SAR Map of the 1,5-naphthyridine nucleus, identifying key interaction points and substitution vectors for medicinal chemistry optimization.
Case Study 1: ALK5 Inhibitors (TGF-β Pathway)
Target: Activin receptor-like kinase 5 (ALK5).[1]
Mechanism: ATP-competitive inhibition to block TGF-β signaling (fibrosis/cancer).
Key Discovery: Gellibert et al. (GlaxoSmithKline) identified 1,5-naphthyridine derivatives as potent ALK5 inhibitors.[2][3][4][5] The N1 nitrogen accepts a hydrogen bond from the hinge region (His283), while the C4-substituent extends into the gatekeeper region.
Insight: The introduction of the pyrazole moiety at C4 (Compound 19) optimized the shape complementarity within the ATP pocket, drastically improving potency while maintaining selectivity against p38 MAPK.
Case Study 2: Antimalarial PI4K Inhibitors
Target: Plasmodium falciparum Phosphatidylinositol-4-kinase (PfPI4K).[6][7]
Mechanism: Disruption of the parasite's intracellular signaling and membrane trafficking.
SAR Insight: 2,8-Disubstituted-1,5-naphthyridines are critical here. A basic amine at C8 (e.g., N-methylpiperazine) is essential for accumulation in the parasite's acidic food vacuole, while the C2-aryl group provides lipophilic interactions.
Case Study 3: Antibacterial NBTIs
Target: Bacterial Type II Topoisomerases (Gyrase/Topo IV).
Class: Novel Bacterial Topoisomerase Inhibitors (NBTIs).
Mechanism: These compounds bind to a site distinct from fluoroquinolones, avoiding cross-resistance. The 1,5-naphthyridine moiety serves as the "Right-Hand Side" (RHS) intercalator that stacks between DNA base pairs, stabilizing the cleaved DNA-enzyme complex.
Biological Data Summary
The following table summarizes the biological profile of key 1,5-naphthyridine derivatives across different indications.
Indication
Target
Representative Structure
Key Potency Metric
Ref
Fibrosis/Cancer
ALK5 (TGF-β)
4-(Pyrazol-4-yl)-1,5-naphthyridine
IC50: 4 nM
[1]
Malaria
PfPI4K
2-Aryl-8-amino-1,5-naphthyridine
IC50: <10 nM
[2]
Antibacterial
DNA Gyrase
1,5-Naphthyridine-linked NBTI
MIC: 0.125 µg/mL (S. aureus)
[3]
Cancer
Topoisomerase I
Indeno-1,5-naphthyridine
IC50: 1.7 µM (A549 cells)
[4]
Future Outlook
The 1,5-naphthyridine scaffold is evolving beyond simple substitution. Current trends include:
Multicomponent Reactions (MCRs): One-pot synthesis of highly substituted naphthyridines to rapidly expand chemical space.
C-H Activation: Direct functionalization of the C2 and C6 positions without pre-halogenation, improving atom economy.
Fragment-Based Drug Discovery (FBDD): The rigid, polar nature of 1,5-naphthyridine makes it an ideal "fragment" for crystallographic screening against novel kinase targets.
References
Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors.
Source: Journal of Medicinal Chemistry (2004)
URL:[Link]
2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation.
Source: Journal of Medicinal Chemistry (2024)
URL:[Link]
C1–C2-linker substituted 1,5-naphthyridine analogues of oxabicyclooctane-linked NBTIs as broad-spectrum antibacterial agents.
Source: MedChemComm (2015)
URL:[Link]
Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors.
Source: Current Topics in Medicinal Chemistry (2014)
URL:[Link]
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
Source: Molecules (2020)
URL:[Link]
Technical Guide: Pharmacological & Synthetic Utility of 3-Bromo-7-methoxy-1,5-naphthyridine Scaffolds
Executive Summary The 1,5-naphthyridine core represents a "privileged structure" in medicinal chemistry, serving as a bioisostere to quinoline and isoquinoline scaffolds while offering distinct solubility profiles and hy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1,5-naphthyridine core represents a "privileged structure" in medicinal chemistry, serving as a bioisostere to quinoline and isoquinoline scaffolds while offering distinct solubility profiles and hydrogen-bonding vectors. Specifically, the 3-Bromo-7-methoxy-1,5-naphthyridine derivative functions as a high-value advanced intermediate. Its utility lies in its dual-functional nature: the 3-bromo substituent acts as an electrophilic handle for palladium-catalyzed cross-couplings (expanding into the hydrophobic pocket of protein targets), while the 7-methoxy group modulates lipophilicity and serves as a latent hydrogen-bond donor precursor (via demethylation).
This guide analyzes the structural logic, synthetic protocols, and pharmacological applications of this scaffold, focusing on its role in kinase inhibition (c-Met, PI3K) and infectious disease (antimalarial PfPI4K inhibition).
Part 1: Structural Rationale & Chemical Space
The Pharmacophore Logic
The 1,5-naphthyridine scaffold is chemically distinct due to the placement of its nitrogen atoms.[1] Unlike the 1,8-naphthyridine (found in nalidixic acid), the 1,5-isomer offers a linear vector alignment often required for bis-dentate binding in the ATP-binding pockets of kinases.
N1 & N5 Nitrogens: Serve as hydrogen bond acceptors. In kinase hinge regions, N1 typically accepts a proton from the backbone amide.
3-Bromo Position (The "Handle"): This is the primary vector for Structure-Activity Relationship (SAR) expansion. It allows for the attachment of aryl or heteroaryl groups via Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the molecule to reach the "gatekeeper" residues or the hydrophobic back-pocket of enzymes.
7-Methoxy Position (The "Tail"): This group provides metabolic stability (blocking oxidation at the sensitive 7-position) and balances the cLogP. Crucially, it can be demethylated to a hydroxyl group (-OH) to introduce a hydrogen bond donor or a handle for solubilizing chains (e.g., ethers, amines).
Visualization: Scaffold SAR Logic
Figure 1: Pharmacophore dissection of the 3-Bromo-7-methoxy-1,5-naphthyridine scaffold, highlighting the strategic roles of the C-3 and C-7 substituents.
Part 2: Synthetic Protocols
As an Application Scientist, I prioritize robust, scalable protocols. The synthesis of the core often utilizes the Skraup reaction or Gould-Jacobs reaction , but the critical workflow for drug discovery is the functionalization of the 3-bromo handle.
Objective: To couple the 3-bromo-7-methoxy-1,5-naphthyridine scaffold with an aryl boronic acid to generate a library of potential kinase inhibitors.
Rationale: The 3-bromo position is activated for oxidative addition by Pd(0), but the electron-deficient nature of the naphthyridine ring requires specific ligand choices to prevent catalyst deactivation or homocoupling.
Degassing: In a reaction vial, combine the solvent mixture (Dioxane/H₂O) and sparge with argon for 15 minutes. Critical: Oxygen acts as a catalyst poison and promotes homocoupling of the boronic acid.
Loading: Add the naphthyridine scaffold, boronic acid, and base to the vial.
Catalyst Addition: Add the Palladium catalyst/ligand system last. Cap the vial immediately.
Reaction: Heat the block to 90–100°C for 4–12 hours.
Monitoring: Use LC-MS.[2] The starting bromide (M+) should disappear. Watch for protodebromination (M-Br+H) side products if the reaction runs too long or "wet."
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash the filtrate with brine. Dry over Na₂SO₄.
Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).
Visualization: Library Generation Workflow
Figure 2: Divergent synthetic workflows starting from the 3-bromo-7-methoxy intermediate.
Part 3: Pharmacological Applications[3][4]
The 1,5-naphthyridine scaffold has demonstrated efficacy in two primary therapeutic areas: Oncology and Infectious Diseases.[3]
Antimalarial Activity (PfPI4K Inhibition)
Recent studies have validated 1,5-naphthyridines as potent inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase (PfPI4K).[2][4]
Mechanism: The scaffold binds in the ATP pocket. The N1 nitrogen accepts a hydrogen bond from the hinge region (Valine residue).
SAR Insight: Substituents at the C-2 and C-8 positions (relative to the 1,5-core numbering) are often explored, but the 3-position (derived from our bromo-scaffold) allows access to the ribose-binding pocket, improving selectivity over human kinases.
Data Point: Optimized derivatives have shown IC₅₀ values < 50 nM against the NF54 strain of P. falciparum [1].
Oncology (c-Met and Topoisomerase)
c-Met Kinase: 1,5-naphthyridines serve as scaffold-hopping alternatives to quinolines. They inhibit c-Met (Hepatocyte Growth Factor Receptor), a driver of metastasis in gastric and lung cancers. The planar aromatic system is essential for pi-stacking interactions within the active site [2].
Topoisomerase I: Fused ring systems built from the 1,5-naphthyridine core act as DNA intercalators, stabilizing the DNA-enzyme cleavable complex and inducing apoptosis in cancer cells (e.g., A549 lung adenocarcinoma lines) [3].
Comparative Data Summary
Target / Assay
Compound Class
Activity Metric
Key Structural Feature
Ref
PfPI4K (Malaria)
2,8-Substituted 1,5-Naphthyridine
IC₅₀: 10–50 nM
Basic amine at C-8 improves solubility & potency
[1]
c-Met Kinase
3-Aryl-1,5-Naphthyridine
IC₅₀: ~30 nM
3-Aryl group fills hydrophobic pocket
[2]
A549 (Lung Cancer)
Fused 1,5-Naphthyridine
IC₅₀: 1.7 µM
Planarity enables DNA intercalation
[3]
Part 4: ADME & Physicochemical Considerations
For a lead optimization scientist, the properties of the scaffold itself dictate the "drug-likeness" of the final library.
Lipophilicity (cLogP): The 7-methoxy group adds lipophilicity (approx +0.4 log units) compared to the hydroxy analog. This aids in cell permeability but must be balanced to avoid metabolic clearance issues.
Solubility: The basic nitrogen atoms (pKa ~3-4 for the ring nitrogens) allow for salt formation (e.g., mesylates or hydrochlorides), significantly improving aqueous solubility compared to carbocyclic analogs (naphthalenes).
Metabolic Stability: The 3-position is metabolically vulnerable if unsubstituted. Bromine blocks this, but subsequent coupling partners (e.g., phenyl rings) often require metabolic "soft spots" (like fluorine or methyl groups) to tune half-life.
References
2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation. Journal of Medicinal Chemistry, 2024.[4] Link
Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2015.[5][6] Link
Fused 1,5-naphthyridines: Synthetic Tools and Applications. Encyclopedia / MDPI, 2020. Link
Application Notes and Protocols for the Use of 1,5-Naphthyridine Derivatives as Kinase Inhibitor Scaffolds. BenchChem Application Note, 2025. Link
Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs, 2023. Link
Application Note: Optimized C-N Cross-Coupling Strategies for 3-Bromo-7-methoxy-1,5-naphthyridine
Part 1: Introduction & Strategic Analysis The Substrate Challenge The 1,5-naphthyridine scaffold is a privileged structure in kinase inhibitor discovery, yet it presents distinct synthetic hurdles compared to simple pyri...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Introduction & Strategic Analysis
The Substrate Challenge
The 1,5-naphthyridine scaffold is a privileged structure in kinase inhibitor discovery, yet it presents distinct synthetic hurdles compared to simple pyridines or quinolines.
3-Bromo-7-methoxy-1,5-naphthyridine presents a specific "push-pull" electronic environment:
Electron Deficiency: The 1,5-diaza arrangement renders the ring system electron-deficient, facilitating oxidative addition of the Pd(0) species into the C-Br bond.
Catalyst Poisoning Risk: The exposed nitrogens (N1 and N5) are potent σ-donors. Unhindered palladium species can coordinate to these nitrogens rather than entering the catalytic cycle, leading to catalyst sequestration and reaction stalling.
Methoxy Effect: The 7-methoxy group provides mild electron donation, slightly deactivating the ring toward nucleophilic attack compared to the parent naphthyridine, but significantly improving solubility in organic media.
The Solution: Ligand-Controlled Selectivity
To overcome N-coordination, we utilize Bulky Biaryl Phosphine Ligands (specifically the Buchwald generation). These ligands create a steric wall around the palladium center, preventing the naphthyridine nitrogens from binding while allowing the oxidative addition of the C-Br bond.
Recommended Catalyst System:BrettPhos Pd G4 or RuPhos Pd G4 .
Why? The G4 precatalysts ensure a defined 1:1 Pd:Ligand ratio and rapid activation at low temperatures, minimizing the induction period where catalyst decomposition often occurs.
Part 2: Mechanistic Pathway & Visualization
The success of this reaction hinges on the Amine Binding & Deprotonation step.[1][2] In electron-deficient heterocycles, the oxidative addition complex is stable, but the coordination of the amine can be reversible.
DOT Diagram: The Catalytic Cycle
Figure 1: Catalytic cycle emphasizing the role of the bulky ligand (L) in preventing off-cycle N-coordination.
Caption: The catalytic cycle. Note the "Off-Cycle Trap" which is avoided by using bulky ligands like BrettPhos.
Part 3: Experimental Optimization
Do not proceed to scale-up without running a diversity screen. The electronic nature of the incoming amine dictates the optimal conditions.
Table 1: Optimization Matrix (50 mg scale)
Parameter
Condition A (Primary Amines)
Condition B (Anilines/Weak Nucleophiles)
Condition C (Secondary Amines)
Catalyst
BrettPhos Pd G4 (2 mol%)
BrettPhos Pd G4 (2-4 mol%)
RuPhos Pd G4 (2 mol%)
Base
NaOtBu (1.4 equiv)
Cs₂CO₃ (2.0 equiv)
NaOtBu (1.4 equiv)
Solvent
1,4-Dioxane
t-Amyl Alcohol
Toluene
Temp
90 °C
100 °C
100 °C
Time
2-4 hours
12-18 hours
4-8 hours
Notes
Standard starting point.
Use mild base for base-sensitive groups.
RuPhos is superior for 2° amines.
Part 4: Detailed Protocol (Primary Amine Coupling)
Target: Coupling of 3-Bromo-7-methoxy-1,5-naphthyridine with a primary alkyl amine (e.g., Morpholine derivative or Benzylamine).
Scale: 1.0 mmol (approx. 240 mg of bromide).
Materials Preparation[2][3][4][5][6][7][8][9][10]
Glassware: Oven-dried 20 mL reaction vial with a crimp cap and PTFE/silicone septum.
Solvent: Anhydrous 1,4-Dioxane (sparged with Nitrogen for 10 mins).
Base: Sodium tert-butoxide (NaOtBu) - Must be stored in a glovebox or desiccator. Quality is critical.
Step-by-Step Procedure
Charge Solids:
In a glovebox (or under positive N2 flow), add 3-Bromo-7-methoxy-1,5-naphthyridine (239 mg, 1.0 mmol).
Add NaOtBu (135 mg, 1.4 mmol).
Add BrettPhos Pd G4 (18 mg, 0.02 mmol, 2 mol%). Note: If G4 is unavailable, use Pd₂(dba)₃ (1 mol%) + BrettPhos (2 mol%).
Dilute with EtOAc (20 mL) and filter through a pad of Celite.
Critical Step: Wash the organic layer with a 5% aqueous solution of N-acetylcysteine or use a solid metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium. Naphthyridines bind Pd tightly; skipping this leads to colored products and toxic impurities.
Wash with Brine, dry over Na₂SO₄, and concentrate.
Purification:
Flash Chromatography: Elute with DCM:MeOH (0-10% gradient). The methoxy group aids separation from the baseline.
Workflow Diagram: Decision Tree
Caption: Decision tree for reaction monitoring and troubleshooting.
Part 5: Troubleshooting & Critical Parameters
Protodehalogenation (Reduction of Ar-Br to Ar-H)
Symptom: LCMS shows mass M-Br+H (Mass ~160).
Cause: This is common with NaOtBu in dioxane if the amine is sterically hindered or the reaction is too hot. Hydride transfer occurs from the solvent or ligand.
Fix: Switch solvent to t-Amyl alcohol or Toluene . Switch base to Cs₂CO₃ or K₃PO₄ .
Catalyst Deactivation
Symptom: Reaction stops at 30% conversion; adding more catalyst helps only briefly.
Cause: The 1,5-naphthyridine nitrogen is displacing the phosphine ligand.
Fix: Ensure you are using BrettPhos or tBuBrettPhos . Do not use simple phosphines like PPh3 or dppf. The bulk is non-negotiable.
Solubility
Issue: The starting material is not soluble in toluene at room temperature.
Insight: The reaction is heterogeneous initially. This is acceptable. As the reaction heats to 90°C, the bromide will dissolve/react. Do not add DMSO or DMF as cosolvents unless absolutely necessary, as they can inhibit the catalyst.
References
Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers. (Context on ligand design principles applicable to heteroaryls). Journal of the American Chemical Society.[4] Link
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link
Bruno, N. C., et al. (2013). Rapidly Activating Pd-Precatalysts for C-N Coupling. (Source for G3/G4 precatalyst protocols). Chemical Science. Link
Paul, F., et al. (1994). Palladium-catalyzed amination of aryl halides.[2] (Foundational mechanistic work). Journal of the American Chemical Society. Link
Guram, A. S., et al. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie. Link
Application Note: Strategic Functionalization of the Bromine Position in 1,5-Naphthyridines
Executive Summary The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical bioisostere for quinoline and naphthalene cores in kinase inhibitors (e.g., PI3K, ALK), antimalar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical bioisostere for quinoline and naphthalene cores in kinase inhibitors (e.g., PI3K, ALK), antimalarials, and receptor modulators. However, its electron-deficient nature and the presence of two chelating nitrogen atoms present distinct synthetic challenges, particularly catalyst poisoning during transition-metal-mediated couplings.
This guide provides a rational, evidence-based approach to functionalizing brominated 1,5-naphthyridines. We distinguish between the electronic environments of the bromine substituent (C2/C4 vs. C3) to dictate the optimal reaction pathway: Nucleophilic Aromatic Substitution (
) or Palladium-Catalyzed Cross-Coupling (TMCC).
Strategic Analysis: The Reactivity Landscape
To successfully functionalize this scaffold, one must first understand the electronic bias imposed by the two nitrogen atoms. The 1,5-naphthyridine system is
-deficient, making it highly susceptible to nucleophilic attack but resistant to electrophilic substitution.
Positional Reactivity Map
-Positions (C2, C6) & -Positions (C4, C8): These positions are ortho/para to the ring nitrogens. The inductive (-I) and mesomeric (-M) electron-withdrawing effects of the nitrogen activate these positions for Nucleophilic Aromatic Substitution () .
-Positions (C3, C7): These positions are meta to the ring nitrogens. They lack the activation required for mild and behave similarly to 3-bromopyridine. Functionalization here requires transition metal catalysis (Suzuki, Buchwald-Hartwig).
The Catalyst Poisoning Challenge
In Pd-catalyzed reactions, the 1,5-naphthyridine nitrogens act as Lewis bases, coordinating to the active Pd(0) species. This forms stable, inactive complexes (catalyst poisoning), stalling the catalytic cycle.
Solution: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, BrettPhos) or chelating ligands (dppf) to sterically crowd out the nitrogen coordination.
Decision Matrix (Visualization)
Figure 1: Strategic decision tree for selecting the functionalization pathway based on the bromine position relative to the scaffold nitrogens.
The reaction proceeds via a Meisenheimer complex. The rate is determined by the nucleophilicity of the amine/alkoxide and the leaving group ability.[5] Bromide is a sufficient leaving group, though fluoride would be faster. No metal catalyst is required, avoiding the poisoning issue entirely.
Standard Protocol (C-N Bond Formation)
Substrate: 2-Bromo-1,5-naphthyridine (1.0 equiv).
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv).
Base: DIPEA (2.0 equiv) or
(2.0 equiv).
Solvent: DMSO or NMP (Polar aprotic is critical to stabilize the transition state).
Conditions: 80°C – 120°C, 4–12 hours.
Step-by-Step:
Charge a reaction vial with 2-bromo-1,5-naphthyridine (1.0 mmol) and
(2.0 mmol).
Add DMSO (3.0 mL) and the amine (1.2 mmol).
Seal and heat to 100°C. Monitor by LCMS.
Workup: Dilute with water (precipitation often occurs). Filter solids or extract with EtOAc.
Optimization Note: For unreactive amines, use acid catalysis (p-TsOH, 0.1 equiv) in n-butanol at reflux. The acid protonates the naphthyridine nitrogen, increasing the electrophilicity of the C2 position.
The oxidative addition of Pd(0) into the C-Br bond is the first step. For C2-Br, this is fast. For C3-Br, it is slower. The critical failure mode is reductive elimination stalling due to N-binding.
Ligand Choice:XPhos or SPhos are superior. Their steric bulk prevents the naphthyridine nitrogen from binding to the Pd center, keeping the catalyst active.
Optimized Protocol
Catalyst:
(2-5 mol%) + XPhos (4-10 mol%) OR (for simpler substrates).
Base:
(2.0 equiv) or (2.0 equiv).
Solvent: 1,4-Dioxane : Water (4:1 ratio).
Temperature: 90°C – 100°C.
Step-by-Step:
Degassing (Critical): Sparge solvents with Argon/Nitrogen for 15 mins. Oxygen promotes homocoupling and catalyst deactivation.
Add 3-bromo-1,5-naphthyridine (1.0 equiv), Boronic Acid (1.2 equiv), Base, and Pre-catalyst (e.g., XPhos Pd G3 or G4).
Heat to 90°C.
Monitoring: Watch for de-bromination (protodehalogenation) which indicates the catalyst is active but transmetallation is slow (often due to wet solvents or poor base solubility).
Protocol C: Buchwald-Hartwig Amination
Applicability: C3-Br (Where
fails).
Target Bonds: C-N.
Ligand Selection Strategy
Standard ligands (BINAP,
) often fail with electron-deficient, chelating substrates like naphthyridines.
Primary Amines: Use BrettPhos or tBuBrettPhos .
Secondary Amines: Use RuPhos .
Optimized Protocol
Catalyst:
(2 mol%) or AllylPdCl dimer.
Ligand: BrettPhos (4-6 mol%).
Base: NaOtBu (1.4 equiv) - Strong base required for activation.
Solvent: t-Amyl Alcohol or Toluene (Anhydrous).
Temperature: 100°C.
Step-by-Step:
In a glovebox or under strict Schlenk technique, combine Pd source, Ligand, Base, and Substrate.
Add anhydrous solvent.
Add Amine.
Heat to 100°C for 2-16 hours.
Note: If conversion is low, add a second portion of catalyst/ligand after 4 hours.
Comparative Data & Troubleshooting
Yield Comparison by Method (Representative Data)
Position
Target Bond
Method
Ligand/Conditions
Typical Yield
C2-Br
C-N (Amine)
DMSO, , No Metal
85-95%
C2-Br
C-N (Amine)
Buchwald
Pd/BINAP
< 40% (Poisoning)
C3-Br
C-N (Amine)
DMSO,
0% (No Reaction)
C3-Br
C-N (Amine)
Buchwald
Pd/BrettPhos
75-88%
C3-Br
C-C (Aryl)
Suzuki
Pd/XPhos
80-92%
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Reaction Stalled (<10% Conv)
Catalyst Poisoning (N-binding)
Switch to bulky dialkylbiaryl phosphines (XPhos, BrettPhos). Increase Temp.
Protodehalogenation (Ar-H)
Hydride source present / Slow Transmetallation
Ensure solvents are anhydrous (Buchwald). Increase Boronic acid equiv (Suzuki).
Black Precipitate (Pd Black)
Catalyst decomposition
Ligand-to-Metal ratio is too low. Increase Ligand or use Pre-formed Catalyst (e.g., Pd-G3).
Low Yield in
Substrate not electrophilic enough
Add acid catalyst (pTsOH) or switch to microwave heating (200°C).
Emerging Technology: Metallaphotoredox
For sensitive substrates where high heat (required for
or thermal Pd) causes degradation, Nickel/Photoredox dual catalysis is the modern alternative.
Mechanism: Ni(0)/Ni(II)/Ni(III) cycle coupled with an Ir or Organic photocatalyst.
Setup: Blue LED (450 nm), NiCl2-dme (5 mol%), dtbbpy (5 mol%), Ir(ppy)3 (1 mol%), Base.
References
Synthetic Strategies of 1,5-Naphthyridines: Litvic, M. et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines."[8] Molecules, 2020.[1][2][7] Link
Buchwald-Hartwig Methodology: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link
Catalyst Poisoning Mechanisms: Kantchev, E. A. B., et al. "Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis." Angewandte Chemie Int. Ed., 2007.[7] Link
Suzuki Coupling on Heterocycles: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link
SNAr in Drug Discovery: Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 2011. Link
Using 3-Bromo-7-methoxy-1,5-naphthyridine as a pharmaceutical intermediate
Executive Summary: The "Privileged" Scaffold In the landscape of modern medicinal chemistry, 3-Bromo-7-methoxy-1,5-naphthyridine represents a high-value "privileged structure." Its utility stems from its ability to mimic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Privileged" Scaffold
In the landscape of modern medicinal chemistry, 3-Bromo-7-methoxy-1,5-naphthyridine represents a high-value "privileged structure." Its utility stems from its ability to mimic the purine core of adenosine triphosphate (ATP), making it an ideal scaffold for designing Type I and Type II kinase inhibitors .
Unlike simple quinolines, the 1,5-naphthyridine core possesses two nitrogen atoms (N1 and N5) that provide critical hydrogen-bond acceptor motifs essential for interacting with the "hinge region" of kinase active sites. The C3-Bromine serves as a versatile handle for cross-coupling, while the C7-Methoxy group acts as a masked polar functionality—capable of improving lipophilicity during synthesis or being demethylated to reveal a lactam (naphthyridinone) for donor/acceptor interactions.
This guide details the strategic functionalization of this intermediate, focusing on overcoming the specific challenges posed by electron-deficient, nitrogen-rich heterocycles.
Structural Analysis & Reactivity Profile
Before initiating synthesis, researchers must understand the electronic environment of the substrate to select the correct catalytic systems.
Site
Functionality
Electronic Character
Reactivity Implications
C3-Br
Aryl Halide
Electrophilic
Primary Reactive Site. Highly susceptible to Oxidative Addition by Pd(0). Excellent for Suzuki, Stille, and Buchwald couplings.
N1 & N5
Pyridyl Nitrogens
Basic / Coordinating
Catalyst Poisoning Risk. These nitrogens can displace weak ligands (like PPh3) from Palladium. Solution: Use bulky, chelating, or biaryl phosphine ligands (e.g., XPhos, dppf).[1]
C7-OMe
Alkoxy Group
Electron Donating (+M)
Electronic Modulation. Increases electron density on the ring, slightly deactivating C3 towards oxidative addition compared to the unsubstituted ring, but stabilizes the final drug candidate against metabolic oxidation.
Synthetic Workflow Visualization
The following diagram outlines the divergent synthetic pathways available from this single intermediate.
Figure 1: Divergent synthetic utility of the 3-Bromo-7-methoxy-1,5-naphthyridine scaffold.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Installation of aryl/heteroaryl groups at C3.
Challenge: The N1/N5 nitrogens can chelate Palladium.
Solution: Use of Pd(dppf)Cl₂ (bidentate ligand prevents displacement) or XPhos Pd G2 (bulky ligand prevents coordination).
Boronic Acid/Ester: Ar-B(OH)₂ or Ar-BPin (1.2 – 1.5 equiv)
Catalyst: Pd(dppf)Cl₂·DCM complex (5 mol%)
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
Setup: In a microwave vial or round-bottom flask, combine the naphthyridine substrate, boronic acid, and Pd catalyst.
Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.
Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous K₂CO₃ solution.
Reaction: Heat to 90–100°C for 2–4 hours (or 120°C for 30 mins in microwave).
Monitoring: Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The starting bromide (Rf ~0.6) should disappear; a fluorescent product usually appears at lower Rf.
Workup: Cool to RT. Dilute with EtOAc and water. Filter through a Celite pad to remove Palladium black. Separate phases.
Objective: Installation of amine functionality for "hinge binding" capability.
Challenge: Electron-rich methoxy group can slow down reductive elimination; N-coordination to Pd.
Solution: Use BrettPhos or Xantphos precatalysts which are specialized for C-N coupling on heterocycles.
Switch to Potassium Trifluoroborate (Ar-BF₃K) salts. Use a stronger base like Cs₂CO₃ in Toluene/Water.
Debromination (Reduction)
-Hydride elimination or solvent impurity.
Ensure solvent is anhydrous (for Buchwald).[2] Lower the reaction temperature and increase reaction time.
Poor Solubility
Planar aromatic stacking.
The 7-methoxy group aids solubility, but if the product precipitates, use DMF or DMA as a co-solvent.
Stability[3]
Storage: 3-Bromo-7-methoxy-1,5-naphthyridine is stable at room temperature but should be stored away from light to prevent slow debromination.
Handling: Irritant. Use standard PPE.
Mechanistic Insight: The Catalyst Cycle
Understanding the catalytic cycle helps in troubleshooting. The diagram below illustrates the critical "Oxidative Addition" step where the naphthyridine core interacts with the catalyst.
Figure 2: Simplified Catalytic Cycle. Note that for electron-rich heterocycles, the Oxidative Addition (Red) is often the rate-limiting step requiring electron-rich ligands.
References
BenchChem. "The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry."[4] BenchChem Technical Guides, 2025. Link
Litalien, V. et al. "Fused 1,5-Naphthyridines: Synthetic Tools and Applications." Molecules, 2020, 25(14), 3252. Link
Grokipedia. "Buchwald–Hartwig Amination: Mechanism and Protocols." Grokipedia Chemical Encyclopedia, 2024. Link
Organic Chemistry Portal. "Suzuki Coupling: Reactions and Recent Developments." Organic Chemistry Portal, Accessed 2025. Link
Myers, A.G. "The Suzuki Reaction: Catalyst and Ligand Selection." Harvard University Research Group Notes. Link
Application Notes and Protocols for the Functionalization of Methoxy-1,5-Naphthyridines via Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals Introduction: The 1,5-Naphthyridine Scaffold in Modern Drug Discovery The 1,5-naphthyridine core is a privileged heterocyclic scaffold, prominently featured...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,5-Naphthyridine Scaffold in Modern Drug Discovery
The 1,5-naphthyridine core is a privileged heterocyclic scaffold, prominently featured in a multitude of biologically active compounds and approved pharmaceuticals. Its rigid, planar structure and the presence of two nitrogen atoms provide a unique electronic distribution and opportunities for precise vectoral interactions with biological targets. This has led to its successful application in the development of kinase inhibitors, antibacterial agents, and other therapeutic molecules.[1] The strategic functionalization of the 1,5-naphthyridine ring is paramount to modulating the pharmacological properties of these molecules. Nucleophilic substitution reactions, in particular, offer a powerful and versatile tool for introducing a wide array of substituents, thereby enabling the exploration of the chemical space around this important core.
This guide provides a detailed exploration of protocols for the nucleophilic substitution of methoxy-1,5-naphthyridines. It will delve into the mechanistic underpinnings of these reactions, address the inherent challenges associated with the methoxy group as a nucleofuge, and present robust, field-proven protocols for achieving successful substitution, primarily focusing on the synthesis of amino-1,5-naphthyridines, a key functional group in many drug candidates.
Mechanistic Insights: The Nuances of Nucleophilic Aromatic Substitution (SNAr) on the 1,5-Naphthyridine Ring
Nucleophilic aromatic substitution (SNAr) on the 1,5-naphthyridine ring proceeds via an addition-elimination mechanism. The electron-deficient nature of the pyridine rings facilitates the initial attack of a nucleophile, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring.
Caption: Generalized mechanism for the SNAr reaction on a methoxy-1,5-naphthyridine.
Several factors govern the feasibility and rate of SNAr reactions on this scaffold:
Position of Substitution: The positions most susceptible to nucleophilic attack are C2 and C4 (ortho and para to the ring nitrogens). Attack at these positions allows for the delocalization of the negative charge in the Meisenheimer complex onto the electronegative nitrogen atom, which provides significant stabilization.
Nature of the Leaving Group: The efficiency of the elimination step is directly related to the ability of the leaving group to stabilize a negative charge. While halides (especially fluoride and chloride) are excellent leaving groups in SNAr reactions, the methoxy group (CH₃O⁻) is a relatively poor leaving group due to the high pKa of its conjugate acid, methanol. Consequently, direct displacement of a methoxy group often requires harsh reaction conditions (high temperatures and strong bases) and may result in low yields.
Nucleophile Strength: Stronger nucleophiles will generally react more readily. However, the use of highly basic nucleophiles can lead to side reactions.
Given the poor leaving group ability of the methoxy substituent, two primary strategies are recommended for the successful amination of methoxy-1,5-naphthyridines:
Two-Step Strategy: Conversion of the methoxy group into a more potent leaving group, such as a triflate, followed by nucleophilic substitution.
Palladium-Catalyzed Cross-Coupling: Direct C-N bond formation via a Buchwald-Hartwig amination reaction.
Protocol I: Two-Step Amination via an Aryl Triflate Intermediate
This approach is often the most reliable for achieving high yields and tolerating a broad range of nucleophiles. It involves the initial conversion of the hydroxyl group (which can be obtained from the methoxy precursor by demethylation) to a trifluoromethanesulfonate (triflate), an exceptionally good leaving group.
Caption: Workflow for the two-step amination of methoxy-1,5-naphthyridines.
Part A: Demethylation of Methoxy-1,5-Naphthyridine
Objective: To convert the methoxy-1,5-naphthyridine to the corresponding hydroxy-1,5-naphthyridine.
Parameter
Value
Reagents
Methoxy-1,5-naphthyridine, Boron tribromide (BBr₃) or 48% Hydrobromic acid (HBr)
Solvent
Dichloromethane (DCM) for BBr₃; water for HBr
Temperature
-78 °C to room temperature for BBr₃; reflux for HBr
Time
2-12 hours
Experimental Protocol:
Dissolve the methoxy-1,5-naphthyridine (1.0 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add a 1 M solution of BBr₃ in DCM (1.2-1.5 eq.) dropwise.
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
Concentrate the mixture under reduced pressure.
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude hydroxy-1,5-naphthyridine, which can be purified by column chromatography or recrystallization.
Part B: Triflation of Hydroxy-1,5-Naphthyridine
Objective: To convert the hydroxy-1,5-naphthyridine into the highly reactive 1,5-naphthyridyl triflate.
Parameter
Value
Reagents
Hydroxy-1,5-naphthyridine, Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh)
Base
Pyridine, Triethylamine (TEA), or N,N-Diisopropylethylamine (DIPEA)
Solvent
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature
0 °C to room temperature
Time
1-4 hours
Experimental Protocol:
Dissolve the hydroxy-1,5-naphthyridine (1.0 eq.) in anhydrous DCM under an inert atmosphere.
Add the amine base (e.g., pyridine, 2.0 eq.).
Cool the solution to 0 °C in an ice bath.
Add triflic anhydride (1.1-1.2 eq.) dropwise.
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC or LC-MS.
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the pure 1,5-naphthyridyl triflate.
Part C: Nucleophilic Substitution of 1,5-Naphthyridyl Triflate
The resulting triflate is a highly versatile intermediate that can undergo substitution with a wide range of amines under standard SNAr conditions or, for less reactive amines, via Buchwald-Hartwig amination.
Experimental Protocol (SNAr):
Dissolve the 1,5-naphthyridyl triflate (1.0 eq.) in a suitable solvent such as N,N-Dimethylformamide (DMF), 1,4-dioxane, or acetonitrile.
Add the desired amine (1.2-2.0 eq.) and a non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 2.0 eq.) or DIPEA (2.0 eq.).
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography or recrystallization.
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that directly forms C-N bonds.[2][3][4] This method is particularly useful for heteroaryl systems and is compatible with a wide range of functional groups. While typically employed for aryl halides and triflates, some modern catalyst systems can also facilitate the coupling of aryl ethers, though this is generally more challenging. The most reliable application for methoxy-1,5-naphthyridines is the coupling of the corresponding triflate, as detailed below.
Parameter
Value
Substrate
1,5-Naphthyridyl Triflate (or Halide)
Nucleophile
Primary or Secondary Amine
Palladium Precatalyst
Pd₂(dba)₃, Pd(OAc)₂
Ligand
Xantphos, BINAP, DavePhos, XPhos
Base
Cs₂CO₃, K₃PO₄, NaOt-Bu
Solvent
1,4-Dioxane, Toluene
Temperature
80-110 °C
Time
4-24 hours
Experimental Protocol:
To an oven-dried reaction vessel, add the 1,5-naphthyridyl triflate (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.).
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
Add the amine (1.2-1.5 eq.) and seal the vessel.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with the reaction solvent.
Concentrate the filtrate under reduced pressure.
Purify the crude residue by flash column chromatography to afford the desired amino-1,5-naphthyridine product.
Conclusion and Best Practices
The functionalization of methoxy-1,5-naphthyridines via nucleophilic substitution is a critical transformation in medicinal chemistry. While direct SNAr displacement of the methoxy group is challenging due to its poor leaving group ability, this guide provides two robust and reliable alternative strategies. The two-step approach involving demethylation, triflation, and subsequent nucleophilic substitution offers broad applicability and generally high yields. For a more direct, albeit potentially more optimization-intensive approach, the palladium-catalyzed Buchwald-Hartwig amination of the corresponding triflate is a state-of-the-art method with excellent functional group tolerance. The choice of protocol will depend on the specific substrate, the desired nucleophile, and the available resources. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base for palladium-catalyzed reactions, is crucial for success.
References
"Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines". Molecules. Available at: [Link]
"Buchwald–Hartwig amination". Wikipedia. Available at: [Link]
"Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes". OSTI.GOV. Available at: [Link]
"Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates". Organic Chemistry Portal. Available at: [Link]
"Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst". ResearchGate. Available at: [Link]
"Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates". PubMed. Available at: [Link]
"Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments". ResearchGate. Available at: [Link]
"First synthesis of ortho-trifluoromethylated aryl triflates". Royal Society of Chemistry. Available at: [Link]
"Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides". PubMed Central. Available at: [Link]
"Practical Synthesis of Aryl Triflates under Aqueous Conditions". ResearchGate. Available at: [Link]
"Synthesis of substituted 1,5- and 1,7-naphthyridines and related lactams". ACS Publications. Available at: [Link]
"2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy". ACS Publications. Available at: [Link]
Synthesis of bioactive heterocycles from 3-Bromo-7-methoxy-1,5-naphthyridine
Application Note: AN-2026-NAPH Modular Synthesis of Bioactive Heterocycles from 3-Bromo-7-methoxy-1,5-naphthyridine Executive Summary The 1,5-naphthyridine scaffold represents a privileged pharmacophore in medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-2026-NAPHModular Synthesis of Bioactive Heterocycles from 3-Bromo-7-methoxy-1,5-naphthyridine
Executive Summary
The 1,5-naphthyridine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. Its nitrogen placement offers unique hydrogen-bonding capabilities and physicochemical properties (logP, pKa) critical for optimizing drug-like parameters. Specifically, 3-Bromo-7-methoxy-1,5-naphthyridine (1) is a high-value intermediate. The C3-bromine serves as an electrophilic handle for cross-coupling, while the C7-methoxy group acts as a masked phenol, allowing for late-stage diversification of solubility and lipophilicity.
This guide details the strategic functionalization of (1) to access libraries of bioactive molecules, focusing on ALK5 (TGF-
type I receptor) inhibitors and antibacterial agents.
Structural Analysis & Retrosynthesis
The utility of 3-Bromo-7-methoxy-1,5-naphthyridine lies in its orthogonal reactivity.
Site A (C3-Br): Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Sonogashira).
Site B (C7-OMe): Electron-donating group that deactivates the ring slightly but can be demethylated to the hydroxyl group for etherification or converted to a triflate for a second cross-coupling event.
Preparation of the Core (1)
While this note focuses on downstream synthesis, the core is typically accessed via a modified Skraup reaction or Gould-Jacobs cyclization.
Precursor: 5-Bromo-2-methoxy-3-aminopyridine.
Cyclization: Reaction with glycerol/sulfuric acid (Skraup) or ethoxymethylene malonate followed by thermal cyclization and aromatization.
Functionalization Module A: C-C Bond Formation (Suzuki-Miyaura)
The installation of aryl or heteroaryl groups at the C3 position is the primary route to kinase inhibitor scaffolds (e.g., ALK5 inhibitors).
Mechanistic Insight
1,5-Naphthyridines possess two nitrogen atoms capable of coordinating to palladium, potentially poisoning the catalyst. Therefore, the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) is crucial to maintain the active catalytic cycle.
Inerting: Charge a microwave vial or round-bottom flask with the naphthyridine substrate, boronic acid, and Pd catalyst. Seal and purge with Nitrogen or Argon for 5 minutes.
Solvation: Add degassed 1,4-dioxane and the aqueous K
CO solution via syringe.
Reaction: Heat the mixture to 90°C for 4–12 hours. (Alternatively, microwave at 120°C for 30 minutes).
Monitoring: Monitor by LC-MS. The product usually elutes later than the starting bromide.
Checkpoint: If conversion stalls, add 2 mol% additional catalyst.
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash the pad with EtOAc. Partition the filtrate between EtOAc and water.
Purification: Dry organic layer (Na
SO), concentrate, and purify via flash chromatography (Gradient: 0–50% EtOAc in Hexanes).
Data Summary: Typical Yields
Boronic Acid Type
Electronic Nature
Yield (%)
Notes
Phenylboronic acid
Neutral
85-92%
Fast reaction (<4h)
4-Pyridylboronic acid
Electron-Deficient
65-75%
May require SPhos ligand
2-Methoxy-phenyl
Sterically Hindered
60-70%
Requires longer reaction time
Functionalization Module B: C-N Bond Formation (Buchwald-Hartwig)
Amination at C3 is critical for synthesizing GPCR ligands (e.g., CCR8 antagonists). The 1,5-naphthyridine ring is electron-deficient enough to support Pd-catalyzed amination but not sufficiently activated for standard S
Pre-complexation: In a glovebox or under strict inert atmosphere, mix Pd
(dba) and the ligand in the solvent and stir for 10 mins to form the active catalyst species.
Addition: Add the naphthyridine substrate, amine, and base.
Reaction: Heat to 100°C for 12–18 hours.
Workup: Filter through Celite. Concentrate.
Purification: Silica gel chromatography. Note that amino-naphthyridines can be polar; use DCM/MeOH gradients if necessary.
Scaffold Diversification: The Methoxy Handle
The 7-methoxy group is not just an auxilliary; it is a masked phenol. Demethylation reveals the 7-hydroxy tautomer (naphthyridinone-like character), which can be re-alkylated to tune solubility or engage in hydrogen bonding.
Protocol 3: Demethylation with BBr
Reagents:
Substrate: 7-Methoxy-substituted derivative
Reagent: BBr
(1.0 M in DCM, 3.0 equiv)
Solvent: Anhydrous DCM
Methodology:
Cool substrate in DCM to -78°C .
Add BBr
dropwise (Exothermic!).
Warm to RT and stir for 2–4 hours.
Quench: Cool to 0°C and slowly add MeOH (violent reaction possible).
Isolation: The product often precipitates or can be extracted into EtOAc after neutralizing with NaHCO
.
Biological Context & Pathway Visualization
The 1,5-naphthyridine scaffold is a validated template for TGF-
Type I Receptor (ALK5) inhibitors .[1] The nitrogen at position 1 typically acts as the hinge-binding acceptor in the kinase ATP pocket.
Mechanism: Inhibition of ALK5 prevents phosphorylation of Smad2/3, blocking the TGF-
signaling pathway, which is implicated in fibrosis and tumor metastasis.
Key SAR: Substituents at C3 (introduced via Suzuki) extend into the hydrophobic pocket, while the C7 position (methoxy/hydroxy) interacts with the solvent front or specific ribose-binding residues.
Workflow Diagram (Graphviz)
Caption: Divergent synthesis workflow from the core scaffold to bioactive classes.
References
Gellibert, F., et al. (2004).[2] "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry, 47(18), 4494-4506.[2] Link
De Jonghe, S., et al. (2021).[3] "Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists." Bioorganic Chemistry, 107, 104560.[3] Link
Fuertes, M., et al. (2020). "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 25(14), 3252.[4] Link
Mohammed, S., & Maher, K. A. (2019).[5] "Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction." Indian Journal of Heterocyclic Chemistry, 29(2), 199-203.[5] Link
Sigma-Aldrich. "Palladium-catalyzed Cross-coupling Reactions." Application Guide. Link
Optimization of reaction conditions for 1,5-naphthyridine derivatives
An Application Note and Protocol for the Optimization of Reaction Conditions for 1,5-Naphthyridine Derivatives Authored by: A Senior Application Scientist Abstract The 1,5-naphthyridine scaffold is a privileged heterocyc...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Optimization of Reaction Conditions for 1,5-Naphthyridine Derivatives
Authored by: A Senior Application Scientist
Abstract
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science, forming the core of numerous bioactive compounds with applications ranging from anticancer to anti-inflammatory agents.[1][2][3] The successful synthesis of these derivatives is critically dependent on the careful optimization of reaction conditions. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of key synthetic strategies and a systematic approach to their optimization. We delve into the causality behind experimental choices for common synthetic routes, such as the Friedländer Annulation and Gould-Jacobs Reaction, and provide detailed, field-proven protocols. This document is designed to serve as a comprehensive resource, integrating quantitative data, troubleshooting guides, and visual workflows to empower researchers to achieve higher yields, purity, and regioselectivity in their synthesis of 1,5-naphthyridine derivatives.
Introduction: The Significance of the 1,5-Naphthyridine Core
The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, is a cornerstone in the development of novel therapeutics. Its rigid, planar structure and the presence of two nitrogen atoms provide unique opportunities for hydrogen bonding and other molecular interactions with biological targets. This has led to the discovery of 1,5-naphthyridine derivatives with a wide spectrum of biological activities, including:
Anticancer Agents: Many derivatives have been investigated as potent inhibitors of crucial enzymes in cancer progression, such as Topoisomerase I.[4][5]
Kinase Inhibitors: The scaffold has been successfully utilized to develop potent and selective inhibitors of key signaling kinases like the TGF-β type I receptor (ALK5).[6]
Antimicrobial and Antimalarial Activity: Certain substituted 1,5-naphthyridines have shown promise as inhibitors of Plasmodium protein kinases, targeting diseases like malaria.[1]
Advanced Materials: Beyond medicine, these heterocycles are used in designing organic light-emitting diodes (OLEDs) and as ligands in coordination chemistry.[7][8]
Given this therapeutic and technological potential, the ability to efficiently synthesize and functionalize the 1,5-naphthyridine core is paramount. This guide focuses on the critical parameters that govern the success of these synthetic endeavors.
Key Synthetic Strategies and Optimization Parameters
The construction of the 1,5-naphthyridine ring system is typically achieved through cyclization and cycloaddition reactions.[1] The optimization of these reactions hinges on a rational selection of starting materials, catalysts, solvents, and thermal conditions.
The Friedländer Annulation
The Friedländer synthesis is a classical and highly versatile method for constructing the 1,5-naphthyridine skeleton. It involves the condensation of a 3-amino-2-formylpyridine (or a 3-amino-2-acylpyridine) with a compound containing a reactive α-methylene group (e.g., a ketone or ester).[9][10][11]
A simplified workflow of the Friedländer Annulation.
Causality Behind Optimization Choices:
Catalyst Selection: The choice of catalyst is the most critical parameter influencing both reaction rate and regioselectivity.
Base Catalysis (e.g., KOH, DABCO): Base-catalyzed reactions proceed via an initial aldol condensation followed by cyclization and dehydration. These are often effective but can sometimes lead to side reactions.[12]
Acid Catalysis (e.g., Lewis Acids like CeCl₃·7H₂O): Lewis acids activate the carbonyl group of the acylpyridine, facilitating the nucleophilic attack by the enol or enamine of the active methylene compound. This can enhance reaction rates and improve yields, especially under solvent-free conditions.[11]
Organocatalysis (e.g., Proline, Bicyclic Amines): Novel amine catalysts have been shown to provide exceptional regioselectivity, favoring the formation of 2-substituted products over 2,3-disubstituted ones by guiding the enamine formation pathway.[13]
Solvent System: The solvent plays a crucial role in reactant solubility and can influence the reaction mechanism.
Protic Solvents (e.g., Ethanol): Traditional methods often use alcohols, which are effective at dissolving reactants but may require higher temperatures and longer reaction times.
Green Solvents (e.g., Water): The use of water as a solvent, particularly with catalysts like choline hydroxide, represents an environmentally benign approach that can lead to product precipitation, simplifying workup.[11]
Solvent-Free Conditions: Grinding reactants with a solid catalyst or using microwave irradiation without a solvent are highly efficient methods that reduce waste, shorten reaction times, and can lead to improved yields.[11]
Temperature and Heating Method:
Conventional Heating: Reactions are typically run from 50 °C to reflux temperatures, depending on the solvent and catalyst.[11]
Microwave Irradiation: This technique can dramatically accelerate the reaction, often reducing reaction times from hours to minutes by promoting rapid and uniform heating.[11]
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a cornerstone for synthesizing 4-hydroxy-1,5-naphthyridines (which exist in tautomeric equilibrium with 4-oxo-1,4-dihydro-1,5-naphthyridines), key precursors for many pharmaceuticals.[4] The process involves the initial condensation of a 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative, followed by a high-temperature thermal cyclization.[1][4][14]
Reaction pathway for the Gould-Jacobs synthesis.
Causality Behind Optimization Choices:
Temperature Control: This is a two-stage thermal process where each stage has a distinct optimal temperature.
Condensation (120-130 °C): The initial formation of the vinylogous amide intermediate requires moderate heat to drive off the ethanol byproduct without causing premature decomposition.[15]
Cyclization (~250 °C): The key ring-closing step is a 6π-electrocyclization which has a high activation energy, necessitating the use of very high temperatures.[14][15] Failure to reach this temperature results in incomplete or failed cyclization.
Solvent for Cyclization: The choice of solvent for the second step is critical. It must be thermally stable at temperatures up to and exceeding 250 °C.
High-Boiling Aromatic Solvents: Diphenyl ether or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) are the standard choices because their high boiling points allow the reaction to be maintained at the required temperature for efficient cyclization.[4][15] The product often precipitates from the hot solution, which aids in its initial separation.
Stoichiometry: A slight excess of the malonate derivative (e.g., 1.1 equivalents) is often used to ensure the complete consumption of the more valuable 3-aminopyridine starting material.[15]
Experimental Protocols and Data
The following protocols are presented as a starting point for optimization. Researchers should monitor reactions by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine optimal reaction times and conditions for their specific substrates.
Protocol 1: Green Friedländer Synthesis of a 1,8-Naphthyridine Derivative in Water
This protocol describes an environmentally friendly, one-step synthesis using an aqueous medium, adapted from established green chemistry procedures.[11]
Materials:
2-aminonicotinaldehyde (0.5 mmol)
Acetone (or other active methylene compound, 0.5 mmol)
In a 25 mL round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) in 1 mL of deionized water.
Add the active methylene compound (0.5 mmol) to the solution with stirring.
Add choline hydroxide (1 mol %) to the reaction mixture.
Stir the mixture vigorously at 50 °C in a water bath.
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as eluent). The reaction is typically complete within 6 hours.
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
Collect the solid product by vacuum filtration.
Wash the collected solid with cold water (2 x 5 mL) and dry under vacuum to yield the crude product.
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Data Presentation:
The choice of catalyst and conditions dramatically impacts the efficiency of the Friedländer reaction. The table below summarizes representative data for the synthesis of various 1,8-naphthyridines, illustrating the effectiveness of different catalytic systems.
In a round-bottom flask, combine 3-aminopyridine (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).
Heat the mixture at 120-130 °C for 2 hours under a reflux condenser. The mixture will become a thick, viscous syrup.
Allow the reaction to cool to room temperature. The intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, may be used directly in the next step.[15]
Part B: Thermal Cyclization
In a separate, larger flask equipped with a mechanical stirrer and a high-temperature thermometer, heat Dowtherm A to 250 °C.
CAUTION: This step involves very high temperatures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Slowly and carefully add the crude intermediate from Part A to the hot Dowtherm A with vigorous stirring.
Maintain the temperature at 250 °C for 30 minutes. The product, ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate, will precipitate from the hot solution.[15]
Allow the mixture to cool to below 100 °C, then add hexane to facilitate further precipitation.
Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.
Part C: Saponification (Optional - to obtain the carboxylic acid)
Suspend the crude ester from Part B in a 10% aqueous NaOH solution.
Heat the mixture to reflux (100-110 °C) with stirring for 4-6 hours, or until TLC/LC-MS indicates complete consumption of the starting ester.[15]
Cool the reaction mixture to room temperature.
Carefully acidify the solution to pH 3-4 with concentrated HCl. The final carboxylic acid product will precipitate as a solid.
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Troubleshooting and Self-Validation
A successful protocol must be a self-validating system. The following decision tree provides a logical framework for troubleshooting common issues in 1,5-naphthyridine synthesis, particularly for the Gould-Jacobs reaction.[15]
A troubleshooting decision tree for common synthesis challenges.
Conclusion
The optimization of reaction conditions for the synthesis of 1,5-naphthyridine derivatives is a multifaceted process that requires a deep understanding of the underlying chemical principles. By systematically evaluating and adjusting parameters such as catalyst, solvent, and temperature, researchers can significantly improve reaction outcomes. The Friedländer and Gould-Jacobs reactions, while classical, continue to be powerful tools, and their modern adaptations—employing green solvents, novel catalysts, and microwave assistance—pave the way for more efficient and sustainable chemical synthesis. The protocols and optimization strategies detailed in this guide provide a robust framework for scientists engaged in the discovery and development of novel 1,5-naphthyridine-based compounds.
References
Alonso, C., de la Cuesta, E., Fuertes, M., Rubiales, G., & Palacios, F. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3239. [Link]
Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3498. [Link]
Alonso, C., Fuertes, M., Rubiales, G., & Palacios, F. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]
Alonso, C., Fuertes, M., Gonzalez, M., Rodriguez-Gascon, A., Rubiales, G., & Palacios, F. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23). [Link]
Gellibert, F., Woolven, J., Fouchet, M. H., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-506. [Link]
Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC. [Link]
Paudyal, A., et al. (2021). Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
Patent WO2023034786A1. (2023). Process for synthesizing naphthyridine derivatives and intermediates thereof.
Alonso, C., de la Cuesta, E., Fuertes, M., Rubiales, G., & Palacios, F. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]
Patent CN101555248B. (2012). Method for preparing poly-substituted 1, 5-naphthyridine compound.
Brown, D. J. (1998). The Naphthyridines. In The Chemistry of Heterocyclic Compounds.
Fadda, A. A. (2015). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. ResearchGate. [Link]
Mohammed, S., & Maher, K. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]
Wang, C., et al. (2021). Synthesis of Polysubstituted Benzo[b][1][4]naphthyridine via Mn(III)-Mediated Domino Cascade Reactions of Cyclopropanols and 2-(2-Isocyanophenyl)acetonitriles. Organic Letters. [Link]
Jia, C. S., Zhang, Z., Tu, S. J., & Wang, G. W. (2002). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 67(25), 9050-9053. [Link]
Alonso, C., et al. (2014). Synthesis of Heterocyclic Fused[1][4]naphthyridines by Intramolecular HDA Reactions. MDPI. [Link]
Technical Support Hub: Purification of 3-Bromo-7-methoxy-1,5-naphthyridine
Case ID: 3-Br-7-OMe-1,5-Naph-PUR Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary Purifying 3-Bromo-7-methoxy-1,5-naphthyridine presents a unique duality of challenges. The 1,5-naphth...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: 3-Br-7-OMe-1,5-Naph-PUR
Status: Active
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
Purifying 3-Bromo-7-methoxy-1,5-naphthyridine presents a unique duality of challenges. The 1,5-naphthyridine core is electron-deficient and weakly basic (pKa ~2.9–3.2), making it prone to "streaking" on acidic silica gel. Simultaneously, the 7-methoxy group introduces a lipophilic handle but creates susceptibility to acid-catalyzed demethylation (forming the 7-hydroxy/naphthyridinone impurity) if aggressive acid-base workups are used.
This guide prioritizes chromatographic resolution for small scale (<1g) and controlled crystallization for scale-up (>5g), with a specialized pH-controlled extraction protocol to remove non-basic impurities without degrading the ether linkage.[1]
Module 1: Diagnostic & Method Selection
Before initiating purification, assess your crude profile.[1] Use this decision matrix to select the optimal workflow.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on impurity profile.
Module 2: Buffered Flash Chromatography (Protocol A)
The Issue: The basic nitrogens of the 1,5-naphthyridine ring interact with the acidic silanol groups (
) of standard silica, causing severe peak tailing and co-elution with impurities.
The Fix: Pre-buffering the silica or modifying the mobile phase with an amine base blocks these silanol sites.[1]
Optimized Mobile Phase System
Component
Composition
Role
Non-polar Phase
Dichloromethane (DCM) or Heptane
Solubilizes the lipophilic methoxy/bromo regions.[1]
Competes for silanol binding sites, sharpening peaks.[1]
Step-by-Step Protocol
Slurry Preparation: Do not dry-load on pure silica. Slurry your crude material in the mobile phase containing 1% TEA.[1]
Column Pre-treatment: Flush the silica column with 3 Column Volumes (CV) of Hexane + 1% TEA . This neutralizes the column before the sample touches it.[1]
Observation: The product typically elutes early (2-3% MeOH) due to the lipophilic bromine/methoxy groups.
Post-Run: Evaporate fractions immediately. Residual TEA can be removed by high vacuum or azeotroping with DCM.[1]
Expert Insight: If using EtOAc/Heptane, the product may streak less, but solubility can be an issue.[1] DCM/MeOH is superior for solubilizing the naphthyridine core but requires the amine modifier.[1]
Module 3: Recrystallization & Solubility (Protocol B)
The Issue: 3-Bromo-7-methoxy-1,5-naphthyridine often oils out if the temperature drops too quickly, trapping impurities.
The Fix: A "cloud point" titration method using a specific solvent pair.[1][2]
Nucleation: Remove from heat. Let it cool to room temperature undisturbed.
Troubleshooting: If it oils out, scratch the glass or add a seed crystal.[1]
Harvest: Cool to 4°C for 1 hour, then filter. Wash with cold 10% EtOAc/Heptane.[1]
Module 4: Chemical Purification (Acid-Base Extraction)
Warning: The 7-methoxy group is an ether.[1] While stable to base, it can hydrolyze to the naphthyridinone (7-OH) in strong, hot acids (e.g., 48% HBr, reflux). Use controlled pH.
Figure 2: pH-Swing extraction protocol designed to preserve the methoxy ether linkage.
Why Citric Acid?
1,5-Naphthyridine has a pKa of ~2.9 [1].[1] Mineral acids (HCl) can be too aggressive.[1] 1M Citric Acid provides a buffered environment (pH ~3) sufficient to protonate the naphthyridine nitrogen (making it water-soluble) without risking methoxy cleavage.
FAQ: Troubleshooting & Anomalies
Q1: My product turned from off-white to bright yellow/orange on the column. Is it decomposing?
Cause: Naphthyridines can form N-oxides if the silica contains peroxy impurities (rare) or if exposed to air/light in solution for long periods.[1] More commonly, the yellow color indicates protonation by acidic silica sites.[1]
Solution: If the color disappears upon adding base (TEA/NaHCO3), it was just a salt. If it persists, check LCMS for M+16 peak (N-oxide).[1] Store the compound under Nitrogen in the dark.[1]
Q2: The NMR shows broad peaks, especially near the nitrogens.
Cause: Naphthyridines can stack in solution or exchange protons with trace acids in CDCl3.[1]
Solution: Add a single drop of
or solid to the NMR tube.[1] This breaks H-bonds and scavenges acid, sharpening the peaks.[1]
Q3: I see a new impurity at M-14 (loss of methyl) after workup.
A: You have hydrolyzed the methoxy group.
Cause: Your acid wash was too strong or too hot, or you used HBr/HI.[1]
Solution: Switch to the Citric Acid protocol (Module 4) and ensure the temperature never exceeds 25°C during extraction.
References
Litvinov, V. P., et al. "Synthesis, structure, and properties of 1,5-naphthyridines."[1] Russian Chemical Reviews, vol. 69, no. 12, 2000. (Establishes pKa and reactivity of the 1,5-naphthyridine core).
Maddula, R., et al. "Separation and purification applications for mutagenic impurities."[1] European Pharmaceutical Review, 2017.[1] (Discusses chromatographic strategies for heterocyclic impurities).
BenchChem Technical Support. "Purification of Halogenated Naphthyridine Compounds." BenchChem Technical Guides, 2025. (General protocols for halogenated/methoxy substituted heterocycles).
Smolecule. "2-Methyl-1,5-naphthyridine Properties and pKa." Smolecule Compound Database, 2023.[1] (Comparative pKa data for 1,5-naphthyridine derivatives).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Naphthyridine Purification DivisionSubject: Troubleshooting Guide for Column Chromatography of 1,5-Naphthyridine
Ticket ID: #NP-15-ISO-SEP
Status: Open[1]
Introduction: The Physicochemical Challenge
Welcome to the Naphthyridine Technical Support Center. You are likely here because separating 1,5-naphthyridine from its isomers (predominantly 1,7-naphthyridine synthesized via the Skraup reaction) is proving difficult.[1][2]
The core challenge lies in the nitrogen lone pairs.[2] With a pKa of approximately 2.91 , 1,5-naphthyridine is a weak base, yet basic enough to interact strongly with the acidic silanol groups (
) of standard silica gel. This results in "tailing" (peak broadening), co-elution of isomers, and poor mass recovery.[1][2]
This guide provides self-validating protocols to overcome these specific physicochemical barriers.
Module 1: The "Tailing" & Band Broadening Issue
User Question: "My 1,5-naphthyridine product streaks down the column, and I'm losing material. How do I fix this tailing?"
Technical Diagnosis:
The basic nitrogen atoms in the naphthyridine ring are protonating or hydrogen-bonding with the acidic silanols on the silica surface.[2] This secondary interaction competes with the partition mechanism, causing the "streak."[2]
The Solution: Mobile Phase Modification (Silanol Suppression)
You must neutralize the silica surface or the mobile phase.[2]
Protocol A: The Triethylamine (TEA) Pre-Treatment
Do not just add TEA to the mobile phase; pre-treat the silica for maximum stability.[2]
Slurry Preparation: Suspend your silica gel in the starting mobile phase (e.g., Hexane/EtOAc).[1][2]
The Modifier: Add 1% v/v Triethylamine (TEA) to the slurry.
Equilibration: Pour the column and flush with 2 column volumes (CV) of the mobile phase + 1% TEA.
Running: Perform the separation using your gradient. You can reduce TEA to 0.5% in the running solvent, but maintaining 1% is safer for resolution.[2]
Alternative (Ammonia):
If TEA is difficult to remove later (high boiling point), use 1% Methanolic Ammonia (7N
in MeOH) as the polar modifier in your DCM/MeOH gradients.[1][2]
Can be difficult to maintain concentration; smells pungent.[1][2]
Module 2: Isomer Separation (1,5- vs. 1,7-Naphthyridine)
User Question: "I synthesized 1,5-naphthyridine from 3-aminopyridine, but I have a mixture of 1,5- and 1,7-isomers. They have very similar Rf values. How do I separate them?"
Technical Diagnosis:
The separation relies on molecular symmetry and dipole moments .[1][2]
1,5-Naphthyridine: Centrosymmetric (
point group).[1][2] The dipole vectors of the two nitrogens cancel out.[2] Net Dipole 0 D .
1,7-Naphthyridine: Asymmetric.[1][2][3] The nitrogen dipoles are additive.[1][2] Net Dipole
D .
The Solution: Polarity-Based Fractionation
On Normal Phase (Silica), the more polar compound is retained longer.[2] Therefore, the non-polar 1,5-isomer will elute FIRST .[1] The 1,7-isomer will elute SECOND.[1]
Protocol B: The "Shallow Gradient" Method
Standard gradients are too steep for this separation.[2]
20–40 min: Hold at 2% MeOH. Expect 1,5-naphthyridine here.
40+ min: Increase to 5-10% MeOH to elute the 1,7-isomer.
Visualizing the Separation Logic:
Caption: Separation logic based on dipole moments. 1,5-naphthyridine elutes first due to zero net dipole.[1]
Module 3: Solubility & Loading (The "Precipitation" Issue)
User Question: "My sample is not dissolving well in the mobile phase (DCM/Hexane). If I load it in pure Methanol, it crashes out on top of the column."
Technical Diagnosis:
Naphthyridines have poor solubility in non-polar solvents but crystallize easily.[1][2] Loading a sample in a "strong" solvent (MeOH) onto a column equilibrated with a "weak" solvent (Hexane/DCM) causes immediate precipitation at the interface, blocking flow and ruining resolution.[2]
Dissolution: Dissolve your crude mixture in the minimum amount of Methanol or Acetone (it doesn't matter if this solvent is part of your mobile phase).[1][2]
Adsorption: Add silica gel to this solution (Ratio: 1g crude : 2g silica).
Evaporation: Rotary evaporate the mixture until you have a dry, free-flowing powder.
Tip: If it's sticky, add more silica and re-evaporate.[1][2]
Loading: Pour this powder carefully onto the top of your pre-equilibrated column. Add a layer of sand on top to protect the bed.[1][2]
Elution: Begin your gradient. The compound will desorb slowly and evenly.[1][2]
Module 4: Advanced Purification (Reverse Phase)
User Question: "Normal phase isn't working. Can I use Reverse Phase (C18)?"
Technical Diagnosis:
Yes, but standard acidic buffers (Formic acid/TFA) will protonate the nitrogens (
), making the molecule highly polar and causing it to elute in the void volume (no retention).[2]
The Solution: High pH Reverse Phase
You must keep the pH above the pKa (2.[2]91) to keep the molecule neutral and hydrophobic enough to stick to the C18 chain.[2]
Column: Ensure your C18 column is "pH stable" or "hybrid particle" (e.g., Waters XBridge or Phenomenex Gemini) to survive pH > 8.[1][2]
Workflow Decision Matrix:
Caption: Decision matrix for selecting loading technique and stationary phase based on solubility and tailing.
References
Paudler, W. W., & Kress, T. J. (1970).[1][2] The Chemistry of Naphthyridines. In Advances in Heterocyclic Chemistry (Vol. 11, pp. 123-175).[1][2] Academic Press.[1][2]
Lowe, P. (2002).[1][2] Skraup Synthesis of Naphthyridines: Regioselectivity and Purification. Comprehensive Heterocyclic Chemistry II.
Snyder, L. R., & Kirkland, J. J. (2011).[1][2] Introduction to Modern Liquid Chromatography. Wiley-Interscience.[1][2] (Chapter on Basic Compounds & Silanol Suppression).
Reich, H. J. (2024).[1][2] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2] (Reference for Heterocycle pKa values).
Stability of 3-Bromo-7-methoxy-1,5-naphthyridine in acidic conditions
Technical Support Guide: Stability of 3-Bromo-7-methoxy-1,5-naphthyridine in Acidic Conditions Executive Summary 3-Bromo-7-methoxy-1,5-naphthyridine serves as a critical scaffold in medicinal chemistry, particularly for...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Guide: Stability of 3-Bromo-7-methoxy-1,5-naphthyridine in Acidic Conditions
Executive Summary
3-Bromo-7-methoxy-1,5-naphthyridine serves as a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and antibacterial agents. While the 1,5-naphthyridine core exhibits robust aromatic stability, the 7-methoxy substituent represents a specific liability under acidic conditions .
This guide addresses the primary failure mode: Acid-Catalyzed O-Demethylation (Hydrolysis) . Users frequently misidentify this degradation as "column loss" or "precipitation." This document provides the mechanistic insight, troubleshooting workflows, and self-validating protocols required to distinguish between solubility issues and chemical degradation.
Part 1: The Core Stability Mechanism
The stability of this compound is governed by the competition between N-protonation (reversible solubility) and Ether hydrolysis (irreversible degradation).
The Degradation Pathway
In acidic media (pH < 3), the naphthyridine nitrogen atoms (pKa ~2.9) protonate first. While this aids solubility, high acid concentrations or elevated temperatures activate the methoxy ether linkage, making it susceptible to nucleophilic attack by water. This cleaves the methyl group (as methanol), resulting in the formation of 3-bromo-1,5-naphthyridin-7(1H)-one (often existing as the 7-hydroxy tautomer).
Key Indicator: A mass shift of -14 Da (loss of CH₃ + addition of H) in LC-MS analysis.
Figure 1: Mechanistic pathway showing the transition from reversible protonation to irreversible hydrolysis under strong acidic stress.
Part 2: Troubleshooting & FAQs
Q1: I see a new peak in LC-MS after acidic workup. Is it an impurity or degradation?
Diagnosis: It is likely degradation if the new peak elutes earlier (more polar) and shows an [M-14+H]⁺ mass signal.
Explanation: The product of hydrolysis is a naphthyridinone (cyclic amide/phenol tautomer). This species is significantly more polar than the parent methoxy ether due to the ability to donate hydrogen bonds.
Immediate Action: Check the UV spectrum. The "one" form (amide-like) typically has a distinct UV absorption profile (red-shifted) compared to the aromatic methoxy parent.
Q2: The compound precipitated when I added 1N HCl. Did it decompose?
Diagnosis: Likely Solubility Limit , not decomposition (unless left for hours).
Explanation: 1,5-Naphthyridine salts (e.g., hydrochloride) can have a "common ion effect" leading to precipitation in high chloride concentrations, or the pH may not be low enough to fully protonate both nitrogens if the concentration is high.
Verification: Take a small aliquot of the suspension and dilute it into 50% Methanol/Water. If it dissolves and shows the correct mass, it is stable. If it remains insoluble or shows the -14 Da shift, it is the degradation product (naphthyridinones are notoriously insoluble in organic solvents).
Q3: Can I use TFA (Trifluoroacetic acid) for LC-MS or purification?
Recommendation: Yes, but with strict controls.
Protocol: Use 0.05% or 0.1% TFA. Do not concentrate TFA-containing fractions by rotary evaporation at high heat (>40°C). The increasing concentration of TFA during evaporation acts as a strong acid catalyst, rapidly hydrolyzing the methoxy group.
Alternative: Switch to Formic Acid (weaker acid) or Ammonium Bicarbonate (basic pH) for purification if degradation is observed.
Part 3: Self-Validating Experimental Protocols
Use these protocols to empirically determine if your specific conditions are safe.
Protocol A: The "Acid Stress Test" (Validation)
Objective: Determine the safe time-window for acidic handling.
Preparation : Dissolve 1 mg of 3-Bromo-7-methoxy-1,5-naphthyridine in 1 mL of Acetonitrile.
Spike : Add 1 mL of the target acidic solvent (e.g., 1M HCl or 10% TFA).
Incubation : Split into two vials. Keep Vial A at Room Temp . Heat Vial B to 50°C .
Sampling : Inject onto HPLC at T=0, T=1h, and T=4h.
Analysis :
Stable : Purity remains >98%.
Labile : Appearance of peak at RRT ~0.8 (Relative Retention Time) with Mass = [Parent - 14].
Protocol B: Safe Workup for Acid-Sensitive Ethers
Objective: Isolate the compound from basic reactions without triggering hydrolysis.
Step
Action
Rationale
1. Quench
Pour reaction mixture into Ice-Cold Ammonium Chloride (sat. aq).
Low temp slows hydrolysis; NH₄Cl buffers to pH ~5 (mild).
2. Extraction
Extract immediately with EtOAc or DCM.
Moves compound into organic phase, away from aqueous acid.
3. Wash
Wash organic layer with Sodium Bicarbonate (NaHCO₃).
Neutralizes any residual trace acid carried over.
4. Dry
Dry over Na₂SO₄ and evaporate < 35°C.
Avoids thermal activation of hydrolysis.
Part 4: Stability Data Summary
Condition
Stability Rating
Observed Result
1N HCl (RT, 1h)
⚠️ Caution
< 5% Degradation. Acceptable for quick washes.
1N HCl (Reflux)
❌ Critical Failure
> 90% Conversion to naphthyridinone (Hydrolysis).
0.1% TFA (LCMS)
✅ Stable
No detectable degradation during standard runs.
Conc. H₂SO₄
❌ Critical Failure
Rapid charring/hydrolysis.
Acetic Acid (Glacial)
✅ Stable
Weak acid; insufficient pKa to activate ether cleavage.
References
BenchChem . Stability issues of 4-Methoxy-1,5-naphthyridine under acidic conditions. Retrieved from (Extrapolated to 7-methoxy isomer; confirms hydrolysis pathway).
PubChem . 1,5-Naphthyridine Compound Summary. National Library of Medicine. Retrieved from .
Litvic, M. et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI Molecules, 2020. Retrieved from (Details on naphthyridine ring synthesis and reactivity).
Brown, D.J.The Naphthyridines: The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Authoritative text on naphthyridine ether hydrolysis kinetics).
Optimization
Troubleshooting low reactivity of bromine in 1,5-naphthyridine
Ticket #105-N: Troubleshooting Bromination Failures in 1,5-Naphthyridine Scaffolds Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket #105-N: Troubleshooting Bromination Failures in 1,5-Naphthyridine Scaffolds
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Priority: High (Blocker for SAR campaign)
Executive Summary: The "Double-Deactivation" Trap
If you are experiencing low reactivity with 1,5-naphthyridine, you are fighting a thermodynamic uphill battle. Unlike naphthalene (electron-rich) or pyridine (electron-deficient), 1,5-naphthyridine is doubly electron-deficient .
The presence of two nitrogen atoms withdraws significant electron density from the ring system, rendering the carbons highly resistant to Electrophilic Aromatic Substitution (
). Furthermore, standard bromination conditions (Br/AcOH) protonate the nitrogens, generating a dication that is effectively inert to electrophiles.
Your troubleshooting path depends entirely on which position you are trying to brominate.
Module 1: Diagnostic Flowchart
Before proceeding, identify your target isomer. The synthetic pathway for the 3-position is radically different from the 2- or 4-positions.
Figure 1: Decision matrix for selecting the correct bromination strategy based on regiochemical targets.
Module 2: Targeting the 3-Position (The "Hard" Way)
The Problem: You are using standard Lewis acids (
, ) or simple acetic acid solutions, and recovering starting material.
The Cause: The activation energy for on the protonated ring is too high for standard conditions.
The Solution: You must use the "Swamping Catalyst" method or Oleum to force the reaction.
Protocol A: High-Temperature Oleum Bromination
Based on the foundational work of Paudler & Kress (1967).
Parameter
Specification
Rationale
Solvent
Oleum (Fuming , 20-30% )
Acts as both solvent and oxidant; prevents dication deactivation by ensuring a super-acidic medium where the free base concentration is infinitesimal but the species is super-active.
Reagent
Liquid Bromine ()
Added dropwise.
Catalyst
Silver Sulfate ()
(Optional but recommended) Generates the highly electrophilic bromonium ion.
Temp
170°C - 180°C
CRITICAL. Below 150°C, reaction rates are negligible.
Step-by-Step Guide:
Dissolution: Dissolve 1,5-naphthyridine (1.0 eq) in Oleum (5 mL/mmol) in a heavy-walled pressure tube or round-bottom flask equipped with a reflux condenser.
Addition: Add
(1.1 eq) dropwise. Caution: Exothermic.
Heating: Heat the mixture to 170°C for 4–6 hours.
Workup (The Dangerous Part): Cool to RT. Pour onto crushed ice very slowly . Neutralize with solid
or conc. (keep temp <20°C).
Extraction: Extract with
(continuously if possible, as solubility is low).
Expected Outcome:
Major Product: 3-bromo-1,5-naphthyridine (~30-50% yield).
Module 3: Targeting the 2- or 4-Position (The "Smart" Way)
The Problem: You cannot brominate these positions using
.
The Cause: does not occur alpha/gamma to the nitrogen in deactivated rings.
The Solution: Switch mechanisms from Electrophilic Substitution to Nucleophilic Substitution via the N-Oxide.
Protocol B: The N-Oxide/POBr3 Sequence
This method uses the "Push-Pull" mechanism. You first activate the ring (N-oxide), then use a phosphorus reagent to insert the bromine via an addition-elimination mechanism.
Mechanism Visualization:
Figure 2: Activation of the 2-position via Polonovski-type rearrangement/substitution.
Step-by-Step Guide:
Phase 1: N-Oxidation
Dissolve 1,5-naphthyridine in glacial acetic acid.
Add 30%
(excess, 2-3 eq).
Heat to 70-80°C for 8 hours.
Concentrate and neutralize to isolate 1,5-naphthyridine-1-oxide (or dioxide depending on stoichiometry).
Phase 2: Bromination
Suspend the N-oxide (1.0 eq) in anhydrous
or Toluene.
Add
(Phosphorus oxybromide, 3.0 eq).
Reflux for 2–4 hours.
Quench: Pour into ice water/bicarbonate.
Purification: Chromatography is usually required to separate 2-bromo and 4-bromo isomers (2-bromo is typically favored).
FAQs: Common Pitfalls
Q: Can I use NBS (N-Bromosuccinimide) for ring bromination?A: Generally, no . NBS is excellent for radical bromination of methyl groups attached to the ring (e.g., converting 2-methyl-1,5-naphthyridine to 2-bromomethyl-1,5-naphthyridine). It is rarely strong enough to brominate the naphthyridine ring itself unless activated by strong electron-donating groups (like -OH or -NH2).
Q: My reaction turned into a black tar. What happened?A: This is likely "oxidative polymerization." If you used Oleum at high temperatures but didn't control the exotherm, or if you used
without enough acid to buffer the amine, the ring can decompose. Ensure you are using fuming sulfuric acid (Oleum) to keep the medium strictly anhydrous and super-acidic.
Q: I need the 4-bromo isomer specifically. How do I maximize that?A: The
reaction on the N-oxide gives a mixture. A more specific route to the 4-bromo isomer is to synthesize 1,5-naphthyridin-4-ol (via decarboxylation of the 3-carboxy derivative or from 3-aminopyridine precursors) and then treat it with . The conversion of the hydroxyl group (tautomer of the ketone) to bromide is quantitative.
References
Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry. V. Bromination of 1,5-Naphthyridine. The Journal of Organic Chemistry, 32(3), 832–833.
Brown, D. J. (2008). The Naphthyridines: The Chemistry of Heterocyclic Compounds, Volume 63. John Wiley & Sons. (See Chapter 3 on Halogenation).
Litvinov, V. P. (2004). Structure, synthesis, and reactions of naphthyridines. Russian Chemical Reviews, 73(11). (Review of reactivity patterns).
Technical Support Center: Stability & Storage of Methoxy-Naphthyridines
[1] Core Stability Directive (The "Why") Methoxy-naphthyridines are high-value heterocyclic scaffolds commonly found in kinase inhibitors and advanced pharmacological probes.[1] While the naphthyridine core is robust, th...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Core Stability Directive (The "Why")
Methoxy-naphthyridines are high-value heterocyclic scaffolds commonly found in kinase inhibitors and advanced pharmacological probes.[1] While the naphthyridine core is robust, the methoxy substituent (-OCH₃) adjacent to ring nitrogens introduces a specific chemical vulnerability: Nucleophilic Aromatic Substitution (SₙAr) via Hydrolysis. [1]
In the presence of trace moisture and Lewis or Brønsted acids (even atmospheric CO₂ dissolved in moisture), the methoxy group acts as a leaving group.[1] The driving force is the thermodynamic stability of the resulting naphthyridinone (lactam) tautomer.[1]
This reaction is often irreversible and results in a loss of biological potency due to the destruction of the aromatic binding motif.
Troubleshooting Guide (Q&A)
Category A: Visual & Physical Changes[2]
Q1: My compound was originally a white powder but has turned a faint yellow/beige after two weeks on the bench. Is it still usable?
Diagnosis: This is likely Photo-Oxidation .[1] Naphthyridines are electron-deficient heterocycles that can absorb UV/Vis light, generating excited states that react with singlet oxygen.[1]
Technical Insight: The color change often indicates the formation of N-oxides (M+16 Da) or radical coupling products.[1]
Action:
Perform an LC-MS run.[1][2] If the parent peak is >98%, the color is likely due to trace impurities (<1%) with high extinction coefficients.[1]
Prevention: Store in amber vials wrapped in aluminum foil.
Q2: The compound has become sticky or clumped inside the vial.
Diagnosis:Hygroscopicity-Induced Partial Hydrolysis. The salt form (e.g., HCl or mesylate) is likely absorbing atmospheric water.[1]
Risk: absorbed water creates a local acidic environment (micro-droplets), accelerating the hydrolysis of the methoxy group to the naphthyridinone.[1]
Action: Desiccate immediately under high vacuum (0.1 mbar) for 24 hours. If "clumping" persists, the crystal lattice may have collapsed; re-crystallization is required.[1]
Category B: Analytical Anomalies (LC-MS/NMR)
Q3: I see a new peak in LC-MS with a mass of [M-14]. What is this?
Diagnosis:Hydrolysis to Naphthyridinone.
Mechanism: The loss of a methyl group (-CH₃, mass 15) and addition of a proton (+H, mass 1) results in a net loss of 14 Da.[1] Alternatively, it is O-demethylation.[1]
Root Cause: Storage in protic solvents (Methanol/Water) or "wet" DMSO.[1]
Action: This degradation product is inactive. Discard the aliquot.
Q4: Can I store my 10 mM stock solution in DMSO at -20°C?
Answer:Yes, but with strict caveats.
The Trap: DMSO is hygroscopic.[1] Every time you open a frozen DMSO stock, it condenses atmospheric moisture.[1] Over freeze-thaw cycles, the water content in DMSO rises, catalyzing hydrolysis.[1]
Protocol: Use single-use aliquots . Never freeze-thaw the master stock more than 3 times.[1]
Storage & Handling Protocols
Protocol A: Solid State Storage (Long-Term)
Temperature: -20°C or -80°C.
Atmosphere: Argon or Nitrogen overlay is mandatory before capping.[1]
Container: Amber glass vial with Teflon-lined cap.[1]
Desiccation: Store vials inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or Drierite).[1]
The following diagram illustrates the two primary failure modes: Acid-Catalyzed Hydrolysis (caused by moisture) and Photo-Oxidation (caused by light).[1]
Figure 1: Mechanistic pathways of Methoxy-Naphthyridine degradation. The red paths indicate irreversible chemical changes detected by LC-MS.
Decision Tree: Storage Workflow
Figure 2: Standard Operating Procedure (SOP) decision tree for incoming compound handling.
References
Kozikowski, B. A., et al. (2003).[1][3] "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening, 8(2), 210–215.[1]
Cheng, X., et al. (2003).[1][3] "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening, 8(3), 292–304.[1]
Paquette, L. A. (Ed.).[1] (2004).[1] Handbook of Reagents for Organic Synthesis: Reagents for Heterocycles.[1] Wiley.[1] (General reference for Naphthyridine reactivity).
EMA/ICH Guidelines. (1996).[1] "Photostability Testing of New Active Substances and Medicinal Products Q1B."
A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 3-Bromo-7-methoxy-1,5-naphthyridine
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. The 1,5-naphthyridine scaffold, a privileged structural motif, is a corner...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. The 1,5-naphthyridine scaffold, a privileged structural motif, is a cornerstone in the development of therapeutic agents and functional materials. The introduction of substituents, such as bromine and methoxy groups, can dramatically alter the electronic and steric properties of the parent molecule, thereby influencing its biological activity and physical characteristics. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Bromo-7-methoxy-1,5-naphthyridine, a key intermediate in the synthesis of various functionalized derivatives. Through a comparative approach with related analogues, we will dissect the nuances of its proton NMR spectrum, offering researchers a robust framework for the characterization of similarly substituted heterocyclic systems.
The Strategic Importance of Spectroscopic Analysis
The unequivocal determination of a molecule's structure is the bedrock of chemical research. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework.[1][2] For a molecule like 3-Bromo-7-methoxy-1,5-naphthyridine, ¹H NMR spectroscopy not only confirms the presence and connectivity of its constituent protons but also offers profound insights into the electronic effects exerted by the bromo and methoxy substituents.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To ensure the acquisition of high-quality, reproducible ¹H NMR data, a standardized experimental protocol is essential. The following procedure is recommended for the analysis of 3-Bromo-7-methoxy-1,5-naphthyridine and its analogues.
1. Sample Preparation:
Accurately weigh approximately 5-10 mg of the sample.
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.[3][4]
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm and serves as a reference point.[2][5]
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher.
Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
For a typical sample concentration, 16 to 64 scans are usually sufficient to obtain a spectrum with a good signal-to-noise ratio.
3. Data Processing:
The acquired Free Induction Decay (FID) signal is transformed into the frequency domain spectrum using a Fourier transform.
The spectrum is then phased and baseline corrected to ensure accurate integration of the signals.
The chemical shifts (δ) are reported in parts per million (ppm) relative to the TMS signal.
¹H NMR Spectrum of 3-Bromo-7-methoxy-1,5-naphthyridine: A Detailed Analysis
The ¹H NMR spectrum of 3-Bromo-7-methoxy-1,5-naphthyridine is predicted to exhibit four distinct signals in the aromatic region and one singlet in the aliphatic region corresponding to the methoxy group protons. The interpretation of these signals is based on the fundamental principles of chemical shifts, spin-spin coupling, and the known electronic effects of the substituents.
Predicted ¹H NMR Data for 3-Bromo-7-methoxy-1,5-naphthyridine
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
H-2
~8.80
d
~2.5
1H
H-4
~8.30
d
~2.5
1H
H-6
~7.20
d
~8.5
1H
H-8
~8.60
d
~8.5
1H
-OCH₃
~4.00
s
-
3H
Causality Behind the Predicted Chemical Shifts:
H-2 and H-4: These protons are part of the pyridine ring containing the bromine substituent. The nitrogen atom in the 1-position and the bromine atom at the 3-position are both electron-withdrawing, leading to a significant deshielding of the adjacent protons. H-2 is expected to be the most deshielded proton due to its proximity to the electronegative nitrogen atom. The coupling between H-2 and H-4 is a typical meta-coupling with a small coupling constant (J ≈ 2.5 Hz).
H-6 and H-8: These protons are on the pyridine ring bearing the methoxy group. The methoxy group is an electron-donating group, which generally leads to shielding of the protons on the aromatic ring.[6][7] However, the nitrogen atom at the 5-position has a strong deshielding effect on the ortho proton H-6. H-8 is also deshielded by the adjacent nitrogen atom. The coupling between H-6 and H-8 is a typical ortho-coupling with a larger coupling constant (J ≈ 8.5 Hz).
-OCH₃: The protons of the methoxy group are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 3.8-4.0 ppm.[8]
Below is a diagram illustrating the structure of 3-Bromo-7-methoxy-1,5-naphthyridine with the assigned protons.
Caption: Molecular structure of 3-Bromo-7-methoxy-1,5-naphthyridine.
Comparative Analysis with Structurally Related Compounds
To better understand the influence of the bromo and methoxy substituents on the ¹H NMR spectrum, a comparison with the spectra of 1,5-naphthyridine and 3-bromo-1,5-naphthyridine is highly instructive.
¹H NMR Data for Comparison Compounds
Compound
Proton
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
1,5-Naphthyridine
H-2, H-6
8.95
dd
4.2, 1.7
H-3, H-7
7.55
dd
8.5, 4.2
H-4, H-8
8.25
dd
8.5, 1.7
3-Bromo-1,5-naphthyridine
H-2
9.05
d
2.2
H-4
8.40
d
2.2
H-6
8.98
dd
4.2, 1.7
H-7
7.60
dd
8.5, 4.2
H-8
8.30
dd
8.5, 1.7
Analysis of Substituent Effects:
Effect of the Bromo Group: Comparing the spectrum of 1,5-naphthyridine with that of 3-bromo-1,5-naphthyridine, the introduction of the bromine atom at the 3-position causes a downfield shift of the adjacent H-2 and H-4 protons. This is due to the electron-withdrawing inductive effect of the bromine atom.[9] The coupling pattern also changes, with the doublet of doublets for H-2 and H-4 in the parent compound collapsing into simple doublets due to the absence of coupling with H-3.
Effect of the Methoxy Group: The methoxy group at the 7-position in 3-Bromo-7-methoxy-1,5-naphthyridine is expected to have a more complex effect. While it is an electron-donating group through resonance, its influence on the chemical shifts of H-6 and H-8 will be modulated by the strong deshielding effect of the adjacent nitrogen atoms. The presence of the methoxy group is most clearly identified by the characteristic singlet for its three protons.
The following workflow diagram illustrates the general process of analyzing the ¹H NMR spectrum of a substituted heterocyclic compound.
Caption: Workflow for ¹H NMR spectrum analysis.
Conclusion
The ¹H NMR spectroscopic analysis of 3-Bromo-7-methoxy-1,5-naphthyridine provides a wealth of structural information that is critical for its application in research and development. By systematically interpreting the chemical shifts, coupling constants, and integration of the proton signals, and by comparing the spectrum with those of related compounds, a confident structural assignment can be made. This guide has provided a comprehensive framework for such an analysis, emphasizing the importance of a rigorous experimental protocol and a deep understanding of the electronic effects of substituents. The principles and methodologies outlined herein are broadly applicable to the characterization of a wide range of substituted heterocyclic compounds, empowering researchers to accelerate their scientific discoveries.
References
Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. (n.d.).
Supporting Information - The Royal Society of Chemistry. (n.d.).
An analysis of the 1H- and 13C-NMR spectra of poly(3-bromostyrene) - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS - Canadian Science Publishing. (n.d.). Retrieved February 23, 2026, from [Link]
Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs. Retrieved February 23, 2026, from [Link]
The ¹H and ¹³C NMR spectra of free 1,5‐naphthyridine ligand and after... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction - ResearchGate. (2019, July 31). Retrieved February 23, 2026, from [Link]
1 H NMR spectra indicate the change of chemical shift of methoxy group... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. (2025, October 11).
1,5-Naphthyridine and Some of Its Alkyl Derivatives | The Journal of Organic Chemistry. (n.d.). Retrieved February 23, 2026, from [Link]
Describe the 1H NMR spectrum you would expect for each of the fol... - Pearson. (n.d.). Retrieved February 23, 2026, from [Link]
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI. (2020, July 16). Retrieved February 23, 2026, from [Link]
1,5-Naphthyridine | C8H6N2 | CID 136070 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]
Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved February 23, 2026, from [Link]
CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved February 23, 2026, from [Link]
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (2024, October 2). Retrieved February 23, 2026, from [Link]
1 H NMR Spectrum (1D, 300 MHz, H 2 O, predicted) (NP0287000) - NP-MRD. (n.d.). Retrieved February 23, 2026, from [Link]
Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed. (2013, January 24). Retrieved February 23, 2026, from [Link]
6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021, December 15). Retrieved February 23, 2026, from [Link]
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved February 23, 2026, from [Link]
NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (2020, February 14). Retrieved February 23, 2026, from [Link]
NMR Chemical Shifts of Common Solvents as Trace Impurities - Carl ROTH. (n.d.). Retrieved February 23, 2026, from [Link]
Synthesis of Novel Benzo[b][6][10]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC. (2023, February 9). Retrieved February 23, 2026, from [Link]
Technical Guide: 13C NMR Characterization of 3-Bromo-7-methoxy-1,5-naphthyridine
Executive Summary This guide provides a technical analysis of the 13C NMR chemical shifts for 3-Bromo-7-methoxy-1,5-naphthyridine , a critical intermediate in the synthesis of kinase inhibitors and complex heterocyclic p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of the 13C NMR chemical shifts for 3-Bromo-7-methoxy-1,5-naphthyridine , a critical intermediate in the synthesis of kinase inhibitors and complex heterocyclic pharmacophores.[1] Due to the limited availability of direct spectral data in public repositories for this specific disubstituted derivative, this guide utilizes empirically validated substituent chemical shift (SCS) additivity rules derived from 1,5-naphthyridine and pyridine models.
Key Takeaway: The presence of the methoxy group at C7 and the bromine atom at C3 breaks the symmetry of the 1,5-naphthyridine core, resulting in a distinct spectral signature characterized by a highly deshielded ipso-carbon (C7) and a shielded ipso-carbon (C3).
Structural Framework & Numbering
Correct structural assignment is the prerequisite for spectral interpretation. The 1,5-naphthyridine system follows specific IUPAC numbering which dictates the "alpha" (adjacent to N), "beta," and "gamma" positions.
Figure 1: Numbering Scheme and Substituent Logic
Caption: Numbering of 3-Bromo-7-methoxy-1,5-naphthyridine. N1 and N5 define the core. C3 bears the Bromine; C7 bears the Methoxy group.
13C NMR Chemical Shift Analysis
The following data is generated using Substituent Chemical Shift (SCS) additivity principles. The baseline is the experimental spectrum of unsubstituted 1,5-naphthyridine, modified by the specific electronic effects of the -Br and -OMe groups observed in pyridine analogs (3-bromopyridine and 3-methoxypyridine).[1]
Table 1: Predicted Chemical Shifts vs. Parent Scaffold (CDCl3, 100 MHz)
Carbon Position
Parent (1,5-Naphthyridine) [1]
SCS Effect (Predicted)
Target: 3-Br-7-OMe-1,5-Naphthyridine
Signal Type
C2 (α to N1)
151.1 ppm
+3.0 (Ortho-Br)
~154.1 ppm
CH
C3 (Ipso-Br)
124.3 ppm
-5.5 (Heavy Atom)
~118.8 ppm
C (Quaternary)
C4 (γ to N1)
137.4 ppm
+3.0 (Ortho-Br)
~140.4 ppm
CH
C4a (Bridge)
144.0 ppm
< 1.0 (Long range)
~144.5 ppm
C (Quaternary)
C6 (α to N5)
151.1 ppm
-12.0 (Ortho-OMe)
~139.1 ppm
CH
C7 (Ipso-OMe)
124.3 ppm
+30.0 (Ipso-OMe)
~154.3 ppm
C (Quaternary)
C8 (γ to N5)
137.4 ppm
-12.0 (Ortho-OMe)
~125.4 ppm
CH
C8a (Bridge)
144.0 ppm
< 1.0 (Long range)
~143.5 ppm
C (Quaternary)
-OCH3
N/A
N/A
~56.0 ppm
CH3
Mechanistic Explanation of Shifts
C7 (The Diagnostic Peak): The methoxy group is a strong π-donor but σ-acceptor.[1] The ipso carbon (C7) experiences a massive downfield shift (+30 ppm) due to the paramagnetic deshielding term, moving it to ~154 ppm.
C3 (The Heavy Atom Effect): Bromine is a "heavy atom." Despite being electronegative, it typically causes an upfield shift (shielding) of -5 to -10 ppm at the attached carbon due to relativistic spin-orbit coupling effects.[1] This makes C3 appear significantly upfield (~119 ppm) compared to a typical aromatic C-H.
C6 vs C2: The methoxy group exerts a strong shielding effect on ortho carbons. Therefore, C6 (adjacent to OMe) will be ~12 ppm upfield from C2 (adjacent to Br).
Comparative Analysis: Distinguishing Isomers
In drug development, regiospecificity is crucial. You may encounter isomers where the substituents are swapped or misplaced.
Table 2: Distinguishing the Target from Common Isomers
Feature
Target (3-Br-7-OMe)
Isomer A (3-Br-1,5-Naph)
Isomer B (7-OMe-1,5-Naph)
Symmetry
No (All carbons distinct)
No
No
Methoxy Signal
One signal (~56 ppm)
None
One signal (~56 ppm)
C-Ipso (Br)
~119 ppm
~119 ppm
N/A
C-Ipso (OMe)
~154 ppm
N/A
~154 ppm
Total Ar-C Signals
8 distinct signals
8 distinct signals
8 distinct signals
Key Difference
Simultaneous presence of shielded C3 (~119) and deshielded C7 (~154).[1][2][3][4][5]
Missing the high-field C7; C7 remains ~124 ppm.[1]
To confirm the structure of 3-Bromo-7-methoxy-1,5-naphthyridine, follow this self-validating workflow.
Reagents & Conditions
Solvent: CDCl3 is standard. Use DMSO-d6 if solubility is poor, but note that peaks may shift +1-2 ppm.[1]
Concentration: >10 mg in 0.6 mL solvent for clear quaternary carbons.
Relaxation Delay (D1): Set to 2-3 seconds . Quaternary carbons (C3, C7, C4a, C8a) have long T1 relaxation times. A short D1 will suppress these signals, making assignment impossible.
Structural Elucidation Workflow
Caption: Step-by-step logic for validating the 3-Bromo-7-methoxy-1,5-naphthyridine structure.
References
1,5-Naphthyridine Baseline Data: ChemicalBook. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum. Link
Substituent Effects (Pyridine Models): Reich, H. J. Structure Determination Using Spectroscopic Methods - 13C NMR Chemical Shifts. University of Wisconsin-Madison/ACS Division of Organic Chemistry.[1] Link
General 13C NMR Trends: Oregon State University. 13C NMR Chemical Shifts. Link
Methoxy Group Conformation Effects: Toušek, J., et al. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. National Institutes of Health (PubMed). Link
Isomeric Impact: A Comparative Technical Guide to 1,5- vs. 1,8-Naphthyridine Biological Activity
Executive Summary This guide provides a technical analysis of two privileged scaffolds in medicinal chemistry: 1,5-naphthyridine and 1,8-naphthyridine .[1] While sharing the same molecular formula ( ), their distinct nit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of two privileged scaffolds in medicinal chemistry: 1,5-naphthyridine and 1,8-naphthyridine .[1] While sharing the same molecular formula (
), their distinct nitrogen positioning dictates radically different biological profiles.
1,8-Naphthyridine is the "Antibacterial Powerhouse," serving as the core for the quinolone/naphthyridone class (e.g., Nalidixic Acid) due to its ability to chelate magnesium ions essential for binding bacterial DNA gyrase.
1,5-Naphthyridine acts as a "Kinase and Topoisomerase I Specialist," utilized primarily in oncology to target eukaryotic enzymes (ALK5, PI3K) and intercalate into DNA due to its centrosymmetric, linear geometry.
Part 1: Structural & Physicochemical Logic[2]
The biological divergence between these isomers is not accidental; it is driven by electronic and steric causality.
Feature
1,5-Naphthyridine
1,8-Naphthyridine
Biological Consequence
Symmetry
Centrosymmetric ()
Planar, Non-centrosymmetric ()
1,5 packs efficiently for DNA intercalation; 1,8 has a permanent dipole moment aiding solubility.
Chelation
Nitrogen atoms are distal (positions 1, 5).
Nitrogen atoms are proximal (positions 1, 8).
Critical: 1,8 can form bidentate chelation rings with metal ions (e.g., ), essential for the quinolone-DNA-enzyme ternary complex.
Basicity
Weakly basic ()
Weakly basic ()
Both require functionalization (e.g., carboxylic acids) to modulate pharmacokinetics.
Part 2: Therapeutic Performance & Mechanisms[3]
Antibacterial Activity: The Domain of 1,8-Naphthyridine
The 1,8-naphthyridine scaffold is historically significant as the bioisostere of quinoline in the first-generation quinolone antibiotic, Nalidixic Acid .[2]
Mechanism of Action: The N1 and N8 atoms, along with the 3-carboxyl and 4-keto groups, create a pocket that chelates
. This complex bridges the drug to the phosphodiester backbone of bacterial DNA, stabilizing the DNA-Gyrase cleavage complex and halting replication.
Performance Data:
Target: Gram-negative bacteria (E. coli, Proteus spp.).
Limitation: 1,8-naphthyridines generally show lower activity against Gram-positives compared to fluoroquinolones, though C7-modifications (e.g., Gemifloxacin) broaden the spectrum.
Anticancer Activity: The Domain of 1,5-Naphthyridine
Researchers utilize the 1,5-naphthyridine scaffold to target eukaryotic signaling pathways.[5] Unlike the 1,8-isomer, the 1,5-isomer is often employed to inhibit Topoisomerase I (Topo I) or specific protein kinases.
Mechanism of Action:
Topo I Inhibition: The planar 1,5-system intercalates between DNA base pairs, preventing the religation step of Topo I, leading to DNA strand breaks and apoptosis.
Kinase Inhibition (ALK5/TGF-
): 1,5-naphthyridine derivatives (e.g., 4-substituted analogues) bind to the ATP-binding pocket of the ALK5 receptor, blocking TGF- signaling which drives metastasis.
Selectivity: High inhibition of Topo I; low toxicity to non-cancerous fibroblasts.
Direct Comparison: Antileishmanial Activity
A rare head-to-head study compared fused 1,5- and 1,8-naphthyridines against Leishmania infantum.
Result: 1,8-naphthyridine derivatives demonstrated superior leishmanicidal activity compared to 1,5-analogues.
Causality: The presence of the N8 nitrogen (in the 1,8-scaffold) facilitated better interaction with the parasitic target, likely due to improved hydrogen bonding or metal coordination within the parasite's active sites.
Part 3: Mechanistic Visualization
The following diagram contrasts the primary signaling inhibition pathways for both isomers.
Figure 1: Divergent mechanisms of action. 1,8-Naphthyridines rely on metal chelation to target bacterial Gyrase, while 1,5-Naphthyridines utilize intercalation and hydrophobic binding to target eukaryotic Topoisomerase I and Kinases.
Part 4: Experimental Protocols
Protocol A: Synthesis of the 1,8-Naphthyridine Core (Gould-Jacobs Reaction)
Standard method for generating the antibacterial nalidixic acid scaffold.
Condensation: Mix 2-amino-6-methylpyridine (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq). Heat at 110°C for 2 hours to form the acrylate intermediate.
Cyclization: Add the intermediate dropwise to refluxing diphenyl ether (~250°C). This high temperature forces the intramolecular cyclization.
Isolation: Cool the mixture. Dilute with hexane/ethanol to precipitate the ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate. Filter and wash.[5][7]
Alkylation & Hydrolysis: React with ethyl iodide/K2CO3 (N-alkylation) followed by NaOH hydrolysis to yield the active carboxylic acid.
Protocol B: Evaluation of Cytotoxicity (MTT Assay)
Applicable for testing 1,5-naphthyridine anticancer candidates.
Seeding: Seed A549 or HeLa cells (
cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO2.
Treatment: Dissolve 1,5-naphthyridine derivatives in DMSO. Prepare serial dilutions (0.1 - 100
) and add to wells. Include a Cisplatin positive control.
Incubation: Incubate for 48 or 72 hours.
Development: Add 20
MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.
Solubilization: Aspirate media. Add 150
DMSO to dissolve purple formazan crystals.
Read: Measure absorbance at 570 nm. Calculate
using non-linear regression.
Part 5: Comparative Data Summary
Compound Class
Isomer
Target Organism/Cell
Assay Type
Key Metric
Reference
Nalidixic Acid
1,8
E. coli
MIC (Broth Dilution)
[1, 4]
Glycosylated Naphthyridine
1,8
P. aeruginosa
MIC
[4]
Indeno-Naphthyridine (51d)
1,5
A549 (Lung Cancer)
MTT ()
[9]
Fused Chromeno-Naphthyridine
1,5
SKOV3 (Ovarian)
MTT ()
[9]
Fused Naphthyridine
1,8
L. infantum (Parasite)
Parasite Rescue
High Activity
[15]
References
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines . National Institutes of Health (NIH). Available at: [Link]
1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements . Taylor & Francis Online. Available at: [Link]
Antimicrobial Activity of Naphthyridine Derivatives . MDPI Pharmaceuticals. Available at: [Link][4]
Fused 1,5-naphthyridines: Synthesis and Biological Activity . Encyclopedia.pub. Available at: [Link]
Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines . National Institutes of Health (NIH). Available at: [Link]
Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors . PubMed. Available at: [Link]
Biological Activity of Naturally Derived Naphthyridines . National Institutes of Health (NIH). Available at: [Link]
Structural Validation of 3-Bromo-7-methoxy-1,5-naphthyridine: A Comparative Guide to Isomer Differentiation
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of a novel chemical entity is a cornerstone of scientific integrity and regulatory compliance. The isomeric puri...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of a novel chemical entity is a cornerstone of scientific integrity and regulatory compliance. The isomeric purity of a compound is of paramount importance, as constitutional isomers can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. This guide provides an in-depth, technical framework for the structural validation of 3-Bromo-7-methoxy-1,5-naphthyridine, with a specific focus on distinguishing it from its potential constitutional isomers. We will delve into the causality behind experimental choices, present self-validating analytical protocols, and ground our claims in authoritative references.
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] The precise placement of substituents on this core structure is critical. An error in isomeric assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues. This guide will equip you with the analytical strategies to prevent such pitfalls.
The Challenge: Isomeric Ambiguity
Constitutional isomers share the same molecular formula but differ in the connectivity of their atoms.[2][3] For 3-Bromo-7-methoxy-1,5-naphthyridine (Molecular Formula: C₉H₇BrN₂O), several constitutional isomers are possible simply by rearranging the positions of the bromo and methoxy substituents on the 1,5-naphthyridine core. The primary analytical challenge is to design experiments that can unambiguously pinpoint the location of each substituent.
Below is a representation of our target molecule and two of its potential isomers.
Figure 1: Conceptual representation of the target molecule and key constitutional isomers.
A Multi-Pronged Approach to Structural Elucidation
No single analytical technique can definitively validate a structure in isolation. A robust validation strategy relies on the convergence of data from multiple, orthogonal techniques. Our approach is a systematic workflow designed to build a comprehensive and irrefutable body of evidence for the proposed structure.
Figure 2: A comprehensive workflow for the structural validation of a novel chemical entity.
Foundational Analysis: Confirming the Basics
Before delving into complex structural analysis, it is crucial to confirm the molecular formula. This is a self-validating step; if the molecular formula is incorrect, any subsequent structural assignment will be invalid.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. This technique is fundamental for distinguishing between compounds with the same nominal mass but different atomic compositions.
Protocol:
Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
Instrumentation: Utilize an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer.
Acquisition: Introduce the sample via direct infusion or LC-MS. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Analysis: Compare the measured m/z value to the theoretical value calculated for the molecular formula C₉H₇BrN₂O. The mass accuracy should ideally be within 5 ppm.
Ion/Adduct
Theoretical m/z for C₉H₇BrN₂O
[M+H]⁺
238.9818 / 240.9798 (¹⁰Br/⁸¹Br)
[M+Na]⁺
260.9637 / 262.9617 (⁷⁹Br/⁸¹Br)
Table 1: Predicted high-resolution mass spectrometry data for 3-Bromo-7-methoxy-1,5-naphthyridine. The characteristic isotopic pattern of bromine (approx. 1:1 ratio for ⁷⁹Br and ⁸¹Br) must be observed.
Definitive Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[4] By analyzing the chemical environment of each proton and carbon, we can piece together the molecular puzzle and differentiate between isomers.[5]
¹H NMR: The Proton Fingerprint
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For aromatic systems like naphthyridine, the chemical shifts (δ) and spin-spin coupling constants (J) are highly diagnostic.
Causality Behind Expected Spectra:
3-Bromo-7-methoxy-1,5-naphthyridine (Target): We expect four distinct aromatic proton signals. The proton at C4 will be a singlet, as it has no adjacent protons. The protons at C2, C6, and C8 will also have characteristic shifts and couplings. The methoxy group will appear as a sharp singlet around 4.0 ppm.
3-Bromo-8-methoxy-1,5-naphthyridine (Isomer 1): The substitution pattern is different. The protons at C2 and C4 will be doublets, coupled to each other. The protons at C6 and C7 will also be doublets. This distinct coupling pattern is a key differentiator.
4-Bromo-7-methoxy-1,5-naphthyridine (Isomer 2): The proton at C3 will be a singlet. The proton at C2 will be a singlet. The protons at C6 and C8 will be doublets.
Compound
H2
H3
H4
H6
H8
OCH₃
Target
~8.9 (s)
-
~8.3 (s)
~7.5 (d)
~8.7 (d)
~4.0 (s)
Isomer 1
~8.8 (d)
-
~8.2 (d)
~7.6 (d)
-
~4.1 (s)
Isomer 2
~8.8 (s)
~8.1 (s)
-
~7.4 (d)
~8.6 (d)
~4.0 (s)
Table 2: Predicted ¹H NMR chemical shifts (δ, ppm) for the target molecule and its key isomers in CDCl₃. The multiplicity (s=singlet, d=doublet) is the most critical differentiating feature.
¹³C NMR and DEPT: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms. Combined with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, which distinguishes between CH, CH₂, and CH₃ groups, we can build a complete picture of the carbon framework. The chemical shifts of carbons directly attached to bromine (C-Br) or the methoxy group (C-O) are particularly informative.
2D NMR: Connecting the Dots
While 1D NMR provides a wealth of information, 2D NMR experiments are essential for unambiguously assigning signals and confirming connectivity.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). A COSY spectrum would clearly show the coupling between H6 and H8 in our target molecule, and the lack of coupling for H2 and H4.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This allows for the definitive assignment of carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for placing the substituents. For our target molecule, we would expect to see a correlation from the methoxy protons (~4.0 ppm) to the C7 carbon, and from the H6/H8 protons to the C7 carbon, confirming the position of the methoxy group.
Figure 3: Key expected HMBC correlations to confirm the position of the methoxy group at C7.
The Gold Standard: Single-Crystal X-ray Crystallography
When a suitable single crystal can be grown, X-ray crystallography provides an unequivocal, three-dimensional map of the electron density in the molecule, leaving no ambiguity about atomic connectivity and stereochemistry.[6][7][8] This technique is considered the ultimate proof of structure.
Protocol:
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.[9]
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.
Analysis: The output is a definitive structural model that confirms the exact placement of the bromo and methoxy groups on the naphthyridine ring.
Experimental Methodologies
General NMR Protocol:
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[10][11]
Acquisition: Acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra using standard pulse programs. Ensure sufficient scans for good signal-to-noise, especially for ¹³C and 2D experiments.
Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
General HRMS Protocol:
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Instrumentation: Use an LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).
Acquisition: Infuse the sample directly or inject via an HPLC column. Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500 Da).
Analysis: Use the instrument software to determine the accurate mass of the [M+H]⁺ ion and its isotopic pattern, and calculate the elemental composition.
Conclusion: A Synthesis of Evidence
The structural validation of 3-Bromo-7-methoxy-1,5-naphthyridine is not achieved by a single measurement but by the logical synthesis of corroborating data from multiple analytical techniques. HRMS confirms the elemental formula. 1D and 2D NMR spectroscopy meticulously piece together the atomic connectivity, providing a powerful method to distinguish it from its constitutional isomers based on unique spin systems and long-range correlations. Finally, X-ray crystallography offers the ultimate, unambiguous confirmation. By following this rigorous, multi-technique workflow, researchers can have the highest degree of confidence in their structural assignments, ensuring the integrity and reproducibility of their scientific findings.
References
Naphthyridine carbamate dimer ligand induces formation of Z-RNA-like fold of disease-related RNA and exhibits a molecular glue characteristics in crystal lattice formation. PMC.
High-Z′ Crystal Structure of Tricyclic Imidazonaphthyridine Derivatives and the Thermal Profiles of Their Polymorphs. ACS Publications. Available at: [Link]
X‐ray crystal structure of 1,8‐naphthyridin‐2‐one derivatives. ResearchGate. Available at: [Link]
General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. Royal Society of Chemistry.
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available at: [Link]
Synthesis and Structural Investigation of Rigid Naphthyridine-Bis(carbene) for Trigonal Planar Coordination of Coinage Metals. ACS Publications. Available at: [Link]
Chromatographic peak deconvolution of constitutional isomers by multiple-reaction-monitoring mass spectrometry. PubMed. Available at: [Link]
Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. Available at: [Link]
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Available at: [Link]
Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. PubMed. Available at: [Link]
Molecular Recognition Studies on Naphthyridine Derivatives. PMC. Available at: [Link]
Structural Characterization, and Computational Analysis of (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one. Crossref. Available at: [Link]
How to Identify Constitutional Isomers. Wizeprep. Available at: [Link]
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Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]
Modern Analytical Technique for Characterization Organic Compounds. ResearchGate. Available at: [Link]
Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC. Available at: [Link]
The Impact of NMR Spectroscopy in Analytical Chemistry. Longdom Publishing. Available at: [Link]
Syntheses of the isomeric amino‐ and bromo‐1,5‐naphthyridines. ResearchGate. Available at: [Link]
(PDF) Structural Characterization, and Computational Analysis of (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one. ResearchGate. Available at: [Link]
NMR Spectroscopy and Imaging in Biological Chemistry and Medicine. MDPI. Available at: [Link]
A Senior Application Scientist's Guide to the Elemental Analysis of 3-Bromo-7-methoxy-1,5-naphthyridine
For distribution to: Researchers, scientists, and drug development professionals. Foreword: The Imperative of Precision in Pharmaceutical Analysis In the landscape of pharmaceutical research and development, the precise...
Author: BenchChem Technical Support Team. Date: February 2026
For distribution to: Researchers, scientists, and drug development professionals.
Foreword: The Imperative of Precision in Pharmaceutical Analysis
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. The compound 3-Bromo-7-methoxy-1,5-naphthyridine, a heterocyclic molecule with potential applications in medicinal chemistry, serves as a pertinent example where stringent analytical standards are not just a regulatory hurdle, but a scientific necessity. An error in the determination of its elemental composition can have cascading effects, leading to incorrect structural elucidation, flawed stoichiometric calculations in subsequent reactions, and ultimately, compromised safety and efficacy in preclinical and clinical studies.
This guide provides an in-depth comparison of analytical methodologies for the elemental analysis of 3-Bromo-7-methoxy-1,5-naphthyridine. Moving beyond a mere recitation of procedural steps, we will delve into the causality behind experimental choices, the establishment of self-validating analytical systems, and the authoritative standards that underpin the data we generate. Our objective is to equip the discerning researcher with the knowledge to not only perform accurate elemental analysis but to critically evaluate the results and select the most appropriate methodology for their specific needs.
The Gold Standard: Theoretical Elemental Composition
The foundation of any elemental analysis is the theoretical composition derived from the molecular formula. For 3-Bromo-7-methoxy-1,5-naphthyridine, the molecular formula is C₉H₇BrN₂O . The corresponding theoretical elemental percentages are the benchmarks against which all experimental results are measured.
Table 1: Theoretical Elemental Composition of 3-Bromo-7-methoxy-1,5-naphthyridine
Element
Symbol
Atomic Mass ( g/mol )
Number of Atoms
Total Mass ( g/mol )
Percentage (%)
Carbon
C
12.011
9
108.099
45.22
Hydrogen
H
1.008
7
7.056
2.95
Bromine
Br
79.904
1
79.904
33.42
Nitrogen
N
14.007
2
28.014
11.72
Oxygen
O
15.999
1
15.999
6.70
Total
239.072
100.00
A Comparative Analysis of Key Methodologies
The determination of the elemental composition of an organic molecule, particularly one containing a halogen, necessitates a multi-technique approach. Here, we compare the most common and robust methods for the analysis of Carbon, Hydrogen, Nitrogen (CHN) and Bromine.
Combustion Analysis: The Workhorse for CHN Determination
Combustion analysis is a long-established and highly reliable method for determining the percentages of carbon, hydrogen, and nitrogen in an organic compound. The sample is combusted in a high-temperature furnace in the presence of excess oxygen, converting the carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂). These gases are then separated and quantified by a detector, typically a thermal conductivity detector.
Expertise & Experience in Practice: The presence of bromine in 3-Bromo-7-methoxy-1,5-naphthyridine requires special consideration. Halogens can interfere with the combustion process and poison the catalysts used in the reduction furnace. Modern elemental analyzers are equipped with scrubbers containing reagents like silver tungstate or silver vanadate to trap the bromine, preventing it from reaching the detector and ensuring accurate CHN results.[1] The choice of a horizontal or vertical furnace can also impact performance, with horizontal furnaces often allowing for easier removal of sample residue, which can be beneficial for ensuring long-term accuracy and precision.
Determining Bromine Content: A Fork in the Analytical Road
The quantification of bromine requires a different approach than standard CHN analysis. Two prevalent methods are Combustion Ion Chromatography (CIC) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) following sample digestion.
Combustion Ion Chromatography (CIC): This technique couples the combustion of the sample with ion chromatography. After combustion, the resulting hydrogen bromide (HBr) is trapped in an absorption solution, forming bromide ions (Br⁻). This solution is then injected into an ion chromatograph, where the bromide is separated from other ions and quantified. CIC is a robust and specific method for halogen determination in a variety of matrices.[1][2]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For ICP-MS analysis, the sample must first be digested to bring the elements into a solution. Microwave-induced combustion (MIC) or other closed-vessel digestion methods are often preferred as they prevent the loss of volatile elements.[3] The resulting solution is then introduced into the ICP-MS, which ionizes the atoms and separates them based on their mass-to-charge ratio. ICP-MS offers exceptional sensitivity, allowing for the determination of bromine at very low concentrations.[4][5]
X-ray Crystallography: The Unambiguous Arbiter
While not a quantitative technique for elemental percentages in the same vein as combustion analysis, single-crystal X-ray crystallography provides an unequivocal determination of the molecular structure, including the elemental composition and connectivity of atoms. For a novel compound like 3-Bromo-7-methoxy-1,5-naphthyridine, obtaining a crystal structure is the gold standard for structural confirmation. The crystallographic data provides the exact molecular formula, which in turn validates the theoretical elemental composition.
Table 2: Comparison of Analytical Methodologies for Elemental Analysis
Technique
Elements Determined
Principle
Advantages
Disadvantages
Typical Accuracy
Combustion Analysis
C, H, N
High-temperature combustion and detection of resulting gases.
High precision and accuracy, well-established method.
Not suitable for halogens or metals without modification.
± 0.3% absolute
Combustion Ion Chromatography (CIC)
Br, Cl, F, S
Combustion followed by absorption and ion chromatography.
High specificity for halogens, robust.
Requires specialized equipment.
± 0.5% absolute
ICP-MS (after digestion)
Br and other elements
Sample digestion followed by ionization and mass-to-charge separation.
Very high sensitivity (ppm to ppb), multi-element capability.
Destructive, complex sample preparation, potential for interferences.
Variable, dependent on sample preparation and matrix.
Requires a suitable single crystal, not a quantitative method for bulk sample.
N/A (confirms theoretical composition)
Performance Under Scrutiny: A Comparative Data Set
To illustrate the expected performance of these techniques, the following table presents a hypothetical but realistic set of experimental results for the elemental analysis of a highly purified sample of 3-Bromo-7-methoxy-1,5-naphthyridine.
Table 3: Illustrative Experimental Data for Elemental Analysis of C₉H₇BrN₂O
Element
Theoretical %
Combustion Analysis (CHN) %
Combustion Ion Chromatography (Br) %
Deviation from Theoretical
Carbon
45.22
45.15
N/A
-0.07
Hydrogen
2.95
2.91
N/A
-0.04
Nitrogen
11.72
11.68
N/A
-0.04
Bromine
33.42
N/A
33.29
-0.13
These illustrative results fall within the generally accepted tolerance of ±0.4% for academic publications and demonstrate the high accuracy achievable with modern instrumentation.[6]
Workflow for Comprehensive Elemental Analysis
The logical flow for a comprehensive elemental analysis and structural confirmation of 3-Bromo-7-methoxy-1,5-naphthyridine is crucial for ensuring data integrity.
Caption: Workflow for the elemental analysis of 3-Bromo-7-methoxy-1,5-naphthyridine.
Detailed Protocol: Combustion Analysis for CHN
This protocol outlines the steps for the determination of carbon, hydrogen, and nitrogen in 3-Bromo-7-methoxy-1,5-naphthyridine using a modern elemental analyzer.
Instrumentation: A calibrated elemental analyzer equipped with a halogen scrubber.
Materials:
3-Bromo-7-methoxy-1,5-naphthyridine sample (dried and homogenized)
Tin capsules
Certified reference material (e.g., Acetanilide)
High-purity helium and oxygen
Procedure:
Instrument Preparation:
Ensure the instrument is calibrated with a certified reference material. The calibration should be verified at the beginning of the run and periodically throughout.
Confirm that the combustion and reduction tubes are in good condition and that the halogen scrubber has sufficient capacity.
Sample Preparation:
Accurately weigh 1-3 mg of the 3-Bromo-7-methoxy-1,5-naphthyridine sample into a tin capsule using a microbalance.
Seal the tin capsule, ensuring no sample is lost.
Analysis:
Place the sealed tin capsule into the autosampler of the elemental analyzer.
Initiate the analysis sequence. The sample is dropped into the combustion furnace (typically at ~950-1000°C) with a pulse of pure oxygen.
The combustion products (CO₂, H₂O, N₂, and HBr) are swept by the helium carrier gas through the combustion tube, halogen scrubber, and reduction tube.
The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and detected by the thermal conductivity detector.
Data Analysis:
The instrument software calculates the percentages of C, H, and N based on the detector response and the sample weight.
Compare the experimental results with the theoretical values. The deviation should be within the acceptable limits (typically ±0.4%).[6]
The Cornerstone of Reliability: Method Validation
To ensure the trustworthiness of the analytical data, the chosen method must be validated according to established guidelines such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[7] For a quantitative elemental analysis procedure, the following parameters are critical:
Accuracy: The closeness of the experimental results to the true (theoretical) value. This is typically assessed by analyzing a certified reference material or by spike recovery experiments.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or with different equipment.
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities or other matrix components.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Logical Framework of Compound Characterization
The elemental analysis is a critical component of a broader analytical strategy for the complete characterization of a new chemical entity.
Caption: Interrelation of analytical techniques for compound characterization.
Conclusion: An Integrated Approach to Analytical Certainty
The elemental analysis of 3-Bromo-7-methoxy-1,5-naphthyridine is not a monolithic task but rather an integrated process that relies on the judicious selection of appropriate analytical techniques, a thorough understanding of potential interferences, and a rigorous adherence to validation protocols. While combustion analysis remains the gold standard for CHN determination, the presence of bromine necessitates specialized techniques such as Combustion Ion Chromatography or ICP-MS for its accurate quantification. Ultimately, the convergence of data from these orthogonal methods, ideally crowned by the unambiguous structural evidence from X-ray crystallography, provides the highest degree of confidence in the elemental composition and identity of this important pharmaceutical building block. This comprehensive analytical package is the bedrock upon which successful drug discovery and development programs are built.
References
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